molecular formula C7H4BrFN2S B112557 2-Amino-4-bromo-6-fluorobenzothiazole CAS No. 383131-15-5

2-Amino-4-bromo-6-fluorobenzothiazole

Cat. No.: B112557
CAS No.: 383131-15-5
M. Wt: 247.09 g/mol
InChI Key: CEYPUSNLJCQPQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-bromo-6-fluorobenzothiazole is a useful research compound. Its molecular formula is C7H4BrFN2S and its molecular weight is 247.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-fluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2S/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYPUSNLJCQPQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396008
Record name 2-Amino-4-bromo-6-fluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383131-15-5
Record name 2-Amino-4-bromo-6-fluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-6-fluoro-1,3-benzothiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physicochemical Characteristics of 2-Amino-4-bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic building block, 2-Amino-4-bromo-6-fluorobenzothiazole. This compound serves as a key intermediate in the synthesis of various biologically active molecules.[1][2] This document consolidates available data on its physical and chemical characteristics, outlines standard experimental protocols for their determination, and presents a likely synthetic pathway.

Core Physicochemical Properties

This compound is a halogenated crystalline solid. Its fundamental properties are summarized below. It is important to note that there are discrepancies in the reported melting point values from various commercial suppliers, which may be attributed to differences in purity or analytical methodology. The boiling point and density values are currently based on computational predictions.[1]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₇H₄BrFN₂S[3][4][5]
Molecular Weight 247.1 g/mol [4][5]
CAS Number 383131-15-5[3][4][5]
Appearance Pale yellow to light brown crystalline powder[3][6]
Melting Point 167-172 °C 222-227 °C >160 °C[3] [2] [6]
Boiling Point (Predicted) 364.7 ± 45.0 °C[2]
Density (Predicted) 1.916 ± 0.06 g/cm³[2]
Solubility Insoluble in water.[3] Slightly soluble in DMSO.[3] Soluble in DMSO, partially soluble in methanol and ethanol.[6]
Purity Typically offered at ≥96%[3][5]
Storage Store in a tightly closed container at 2-8°C, protected from light and moisture.[2][3]

Experimental Protocols

Detailed experimental procedures for determining the key physicochemical properties of crystalline organic solids like this compound are provided below.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity.[7] A sharp melting range typically signifies a pure compound, whereas a broad range often indicates the presence of impurities.[8]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[8] The tube is tapped gently to ensure tight packing of the material.[9]

  • Apparatus: The packed capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube). The apparatus is heated at a steady, slow rate, typically 1-2 °C per minute, especially when approaching the anticipated melting point.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

  • Mixed Melting Point: To confirm the identity of the compound, a mixed melting point determination can be performed. The sample is mixed with a known, pure standard of the same compound. If there is no depression or broadening of the melting point range, the identity is confirmed.[10]

Melting_Point_Determination_Workflow Melting Point Determination Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Interpretation A Grind Sample to Fine Powder B Pack Capillary Tube (1-2 mm) A->B C Place in Melting Point Apparatus B->C Insert D Heat Slowly (1-2 °C/min) C->D E Observe and Record Melting Range D->E F Sharp Range (e.g., 1-2 °C) E->F If G Broad Range E->G If H Pure Compound F->H I Impure Compound G->I

Workflow for Melting Point Determination.
Solubility Determination

Solubility provides insight into the polarity and functional groups of a molecule. The "like dissolves like" principle is a useful guideline, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.

Methodology: Qualitative Assessment

  • Solvent Selection: A range of solvents with varying polarities is used, such as water (polar, protic), methanol (polar, protic), dimethyl sulfoxide (DMSO, polar, aprotic), and a non-polar solvent like hexane.

  • Procedure: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[11] A small volume of the selected solvent (e.g., 0.75 mL) is added in portions.[11]

  • Observation: The mixture is vigorously agitated after each addition. The compound is classified as soluble if it dissolves completely, partially soluble if some solid remains, and insoluble if no significant dissolution is observed.[1]

  • Acid/Base Solubility: To probe for acidic or basic functional groups, solubility in aqueous solutions of 5% HCl and 5% NaOH can be tested. Solubility in dilute acid suggests a basic group (like the amino group), while solubility in dilute base would indicate an acidic group.[11][12]

Synthesis Pathway

Synthesis_of_2_Amino_4_bromo_6_fluorobenzothiazole Synthesis of this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Aniline 3-Bromo-5-fluoroaniline Mix Mix Reactants in Solvent Aniline->Mix KSCN Potassium Thiocyanate (KSCN) KSCN->Mix Solvent Glacial Acetic Acid Solvent->Mix AddBr2 Add Bromine (Br₂) in Acetic Acid Dropwise at 0-10°C Mix->AddBr2 Stir Stir at Room Temperature AddBr2->Stir Pour Pour into Water/Ice Stir->Pour Filter Filter Precipitate Pour->Filter Wash Wash with Water Filter->Wash Recrystallize Recrystallize from Ethanol/Methanol Wash->Recrystallize Product This compound Recrystallize->Product

General Synthetic Workflow.

Biological Context and Applications

This compound is primarily utilized as a versatile chemical intermediate in the field of medicinal chemistry.[2][3] The benzothiazole scaffold is considered a "privileged structure" due to its presence in a wide range of biologically active compounds.[13]

Derivatives of 2-aminobenzothiazole have been investigated for a variety of therapeutic applications, including:

  • Antimicrobial and Antifungal Agents [16]

  • Anticancer Agents [1]

  • Antiviral Activity [1]

  • Anti-inflammatory and Analgesic Properties

  • Protein Tyrosine Kinase Inhibitors [16]

The specific substitutions on the benzothiazole ring, such as the bromine and fluorine atoms in the title compound, provide handles for further chemical modification and allow for the fine-tuning of steric and electronic properties to optimize biological activity and selectivity. For instance, the bromine atom can be used in cross-coupling reactions to introduce diverse functionalities. The presence of these halogens can also influence the lipophilicity and metabolic stability of the final drug candidates. While no specific signaling pathways are directly attributed to this intermediate, its derivatives have been shown to interact with a multitude of biological targets.[17][18]

References

A Comprehensive Technical Guide to 2-Amino-4-bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 383131-15-5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Amino-4-bromo-6-fluorobenzothiazole, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document outlines its chemical properties, a plausible detailed synthesis protocol, and common experimental methodologies for its biological evaluation.

Core Compound Specifications

This compound is a substituted benzothiazole, a class of compounds recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1] Its chemical and physical properties are summarized below.

PropertyValueReference
CAS Number 383131-15-5
Molecular Formula C₇H₄BrFN₂S[2]
Molecular Weight 247.1 g/mol [2]
Appearance Pale yellow to light brown crystalline powder
Purity Typically ≥96%[2]
Melting Point >160 °C
Solubility Soluble in DMSO, partially soluble in methanol and ethanol.
Storage Store in a cool, dry, light-protected place in a tightly sealed container.

Synthesis Protocol

While a specific, publicly available, step-by-step synthesis protocol for this compound is not detailed in the reviewed literature, a plausible and robust synthetic route can be constructed based on well-established methods for the synthesis of substituted 2-aminobenzothiazoles. The most common and direct approach involves the reaction of a corresponding substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like acetic acid.[1]

A key starting material for this synthesis is 2-bromo-6-fluoroaniline. A patented method for the preparation of this precursor involves a multi-step process starting from o-fluoroaniline.[3]

Plausible Synthesis of this compound

This proposed experimental protocol is based on the general synthesis of 2-aminobenzothiazoles.

Step 1: Preparation of the Reaction Mixture

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-bromo-6-fluoroaniline (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • To this cooled solution, add potassium thiocyanate (or sodium thiocyanate) (2 equivalents) portion-wise while maintaining the temperature below 10 °C.

Step 2: Bromination

  • Prepare a solution of bromine (1.1 equivalents) in glacial acetic acid.

  • Add the bromine solution dropwise to the reaction mixture from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 12-24 hours.

Step 3: Work-up and Purification

  • Pour the reaction mixture into a beaker containing crushed ice and water to precipitate the crude product.

  • Filter the precipitate using a Buchner funnel and wash thoroughly with cold water to remove any unreacted salts and acetic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol, to yield this compound as a solid.

Step 4: Characterization

  • The structure and purity of the final compound should be confirmed using standard analytical techniques, including:

    • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity.

    • Infrared (IR) Spectroscopy: To identify functional groups.

Biological Activity and Potential Applications

The benzothiazole scaffold is a cornerstone in the development of therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and antidiabetic properties.[4][5] Derivatives of 2-aminobenzothiazole have shown particular promise as potent and selective antitumor agents.[5][6]

Anticancer Activity

Many 2-aminobenzothiazole derivatives exhibit potent anticancer activity, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-468.[6] The proposed mechanism of action for some of these compounds involves the induction of cytochrome P450 enzymes, specifically CYP1A1.[5][6] This induction leads to the metabolic activation of the benzothiazole compound into cytotoxic metabolites that can cause DNA damage and trigger apoptosis in cancer cells.[5] This process is often mediated through the aryl hydrocarbon receptor (AhR) signaling pathway.[5]

anticancer_pathway

Antimicrobial and Other Activities

Derivatives of 2-aminobenzothiazole have also been investigated for their activity against various pathogens, including Mycobacterium tuberculosis.[4] The versatile nature of the benzothiazole ring system allows for chemical modifications to optimize activity against different biological targets, making it a valuable scaffold for the development of new antimicrobial agents.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of in vitro and in vivo experiments are typically conducted.

In Vitro Growth Inhibitory Assays

Objective: To determine the cytotoxic effects of the compound on various cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, MDA-MB-468 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions to achieve the desired final concentrations.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the compound and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.

  • Data Analysis: Calculate the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

growth_inhibition_workflow start Start culture Culture Cancer Cell Lines start->culture prepare Prepare Compound Dilutions culture->prepare seed Seed Cells in 96-well Plates prepare->seed treat Treat Cells with Compound seed->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Cell Viability Assay (MTT) incubate->assay analyze Calculate IC₅₀ Values assay->analyze end End analyze->end

In Vitro Metabolism and Permeability Assays

Objective: To evaluate the metabolic stability and cell permeability of the compound.

Methodologies:

  • Microsomal Stability Assay:

    • Incubate the compound with liver microsomes (human or from other species) and NADPH (as a cofactor for metabolic enzymes).

    • Take samples at different time points and quench the reaction.

    • Analyze the concentration of the remaining parent compound using LC-MS/MS.

    • Calculate the in vitro half-life (t₁/₂) of the compound.

  • Caco-2 Permeability Assay:

    • Culture Caco-2 cells (a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with characteristics of the intestinal epithelium) on permeable supports.

    • Add the compound to either the apical (A) or basolateral (B) side of the monolayer.

    • Measure the amount of compound that has transported to the opposite side over time using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A) to assess absorption and efflux.

Summary of Quantitative Data

The following table summarizes typical quantitative data that would be generated during the preclinical evaluation of a compound like this compound. Note: The values presented here are hypothetical and for illustrative purposes.

ParameterValueAssay
IC₅₀ (MCF-7 cells) 50 nMMTT Assay
IC₅₀ (MDA-MB-468 cells) 75 nMMTT Assay
In Vitro Half-life (Human Microsomes) 30 minMicrosomal Stability Assay
Papp (A to B) 15 x 10⁻⁶ cm/sCaco-2 Permeability Assay
Papp (B to A) 2 x 10⁻⁶ cm/sCaco-2 Permeability Assay
Efflux Ratio (Papp B-A / Papp A-B) 0.13Caco-2 Permeability Assay

Conclusion

This compound is a promising chemical entity for drug discovery and development, particularly in the area of oncology. Its synthesis is achievable through established chemical routes, and its biological activity can be thoroughly investigated using a range of in vitro assays. The information provided in this technical guide serves as a valuable resource for researchers and scientists working with this compound and its derivatives, facilitating further exploration of its therapeutic potential.

References

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4-bromo-6-fluorobenzothiazole, a key intermediate in the development of various pharmacologically active compounds. This document details the synthetic pathway, experimental protocols, and relevant chemical data, presented in a clear and structured format to aid researchers in its preparation and application.

Overview of the Synthesis Pathway

The most common and direct route for the synthesis of this compound involves a one-pot reaction starting from 3-bromo-5-fluoroaniline. This method, a variation of the Hugershoff benzothiazole synthesis, utilizes a thiocyanate salt and bromine in an acidic medium to achieve the desired heterocycle. The reaction proceeds through two key steps:

  • Electrophilic Thiocyanation: An electrophilic thiocyanogen species, generated in situ from the reaction of bromine with a thiocyanate salt, attacks the aromatic ring of 3-bromo-5-fluoroaniline. The thiocyanato group (-SCN) is introduced at the position ortho to the amino group.

  • Intramolecular Cyclization: The intermediate N-(2-thiocyanato-aryl)amine then undergoes an intramolecular cyclization, where the amino group attacks the carbon atom of the thiocyanato group, leading to the formation of the benzothiazole ring.

This pathway is efficient and widely used for the preparation of various 2-aminobenzothiazole derivatives.

Visualizing the Synthesis Pathway

The logical flow of the synthesis of this compound is depicted in the following diagram:

Synthesis_Pathway cluster_reagents A 3-Bromo-5-fluoroaniline C Thiocyanation Intermediate A->C Electrophilic Substitution B [SCN]+ (electrophile) D This compound C->D Intramolecular Cyclization R1 NaSCN or KSCN, Br2 Glacial Acetic Acid

Synthesis of this compound.

Experimental Protocol

Materials:

  • 3-Bromo-5-fluoroaniline

  • Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Ammonia solution (for neutralization)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-bromo-5-fluoroaniline and sodium thiocyanate (or potassium thiocyanate) in glacial acetic acid. The molar ratio of aniline to thiocyanate is typically 1:2.

  • Bromination: Cool the reaction mixture in an ice bath to 0-5 °C. Prepare a solution of bromine in glacial acetic acid and add it dropwise to the reaction mixture via the dropping funnel, ensuring the temperature is maintained below 10 °C. The molar ratio of aniline to bromine is typically 1:1.

  • Reaction: After the addition of bromine is complete, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Work-up: Pour the reaction mixture into ice water. A precipitate will form. Neutralize the mixture with an ammonia solution to a pH of approximately 6-7.

  • Isolation and Purification: Filter the precipitate, wash it thoroughly with water, and dry it. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.

Quantitative Data

Specific yield and detailed characterization data for this compound are not extensively reported. However, based on the synthesis of similar compounds, a moderate to good yield can be expected. The following table summarizes the key chemical properties of the target compound.

PropertyValue
Molecular Formula C₇H₄BrFN₂S
Molecular Weight 247.09 g/mol
CAS Number 383131-15-5
Appearance Expected to be a solid
Purity (Typical) >95% (after purification)

Characterization Data (Expected)

The structure of the synthesized this compound can be confirmed using standard analytical techniques. The expected spectral data are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling constants will be characteristic of the substituted benzothiazole ring system.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule, with chemical shifts influenced by the attached functional groups (amino, bromo, fluoro, and the thiazole ring).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 247), with a characteristic isotopic pattern due to the presence of bromine.

  • Infrared Spectroscopy (IR): The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=N stretching of the thiazole ring, and C-Br and C-F stretching vibrations.

Safety and Handling

  • 3-Bromo-5-fluoroaniline: This starting material is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Bromine: Bromine is highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a fume hood, using appropriate PPE.

  • Glacial Acetic Acid: Corrosive. Avoid contact with skin and eyes.

  • This compound: The toxicological properties of the final product may not be fully characterized. It is prudent to handle it with the same precautions as the starting materials.

Conclusion

The synthesis of this compound from 3-bromo-5-fluoroaniline via a one-pot thiocyanation and cyclization reaction is a feasible and efficient method. This guide provides a solid foundation for researchers to undertake the preparation of this valuable chemical intermediate. It is recommended that small-scale trial reactions are performed to optimize the reaction conditions for the best possible yield and purity. Further characterization of the final product using modern analytical techniques is essential to confirm its identity and purity.

In-Depth Technical Guide: 2-Amino-4-bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and available data on 2-Amino-4-bromo-6-fluorobenzothiazole, a halogenated benzothiazole derivative of interest in pharmaceutical and materials science research.

Molecular Structure and Identification

This compound is a substituted benzothiazole with the molecular formula C₇H₄BrFN₂S.[1][2][3][4][5] The structure consists of a bicyclic system where a benzene ring is fused to a thiazole ring, with an amino group at position 2, a bromine atom at position 4, and a fluorine atom at position 6.

At present, definitive canonical SMILES, InChI, and InChIKey for this specific isomer are not consistently available across major chemical databases. However, based on the nomenclature, a probable SMILES representation is N1C2=C(C=C(F)C=C2Br)S1. Researchers should verify this structure through analytical characterization.

Table 1: Chemical Identifiers and Basic Properties

IdentifierValueSource(s)
Molecular Formula C₇H₄BrFN₂S[1][2][3][4][5]
Molecular Weight ~247.1 g/mol [2][6]
CAS Numbers 383131-15-5, 174939-27-2[1][2][4][7]
Appearance Light brown to beige or pale yellow to light brown crystalline powder[4][5]
Melting Point >160 °C or 167-172 °C[4][5]
Solubility Soluble in DMSO, partially soluble in methanol and ethanol, insoluble in water.[4][5]

Physicochemical Data

Table 2: Estimated Physicochemical Properties

PropertyEstimated Value
XLogP3 2.5 - 3.5
Hydrogen Bond Donors 1 (from the amino group)
Hydrogen Bond Acceptors 3 (from the nitrogen and sulfur atoms of the thiazole ring and the fluorine atom)
Rotatable Bond Count 0

Experimental Protocols

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly published in readily accessible literature. However, a general and widely used method for the synthesis of 2-aminobenzothiazoles is the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in a suitable solvent like acetic acid.[8]

Conceptual Synthesis Workflow:

The synthesis of this compound would likely start from 3-bromo-5-fluoroaniline. This starting material would undergo thiocyanation followed by cyclization to form the benzothiazole ring.

G start 3-Bromo-5-fluoroaniline intermediate Thiocyanation & Cyclization start->intermediate Reacts with reagents Potassium Thiocyanate (KSCN) Bromine (Br2) Acetic Acid (Solvent) reagents->intermediate In the presence of product This compound intermediate->product Yields

Conceptual Synthesis of this compound.

General Laboratory Procedure (Hypothetical):

  • Dissolution: Dissolve 3-bromo-5-fluoroaniline and potassium thiocyanate in glacial acetic acid in a reaction vessel.

  • Cooling: Cool the mixture in an ice bath to 0-5 °C.

  • Bromination: Add a solution of bromine in glacial acetic acid dropwise to the cooled mixture while maintaining the temperature.

  • Reaction: Stir the reaction mixture at a low temperature for several hours, then allow it to warm to room temperature and stir overnight.

  • Work-up: Pour the reaction mixture into water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Note: This is a generalized protocol and would require optimization for this specific substrate.

Characterization

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to elucidate the substitution pattern on the benzothiazole core.

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the N-H stretches of the amino group and the characteristic aromatic C-H and C=C vibrations.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or the signaling pathways associated with this compound. However, the 2-aminobenzothiazole scaffold is a well-known "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[9][10][11] The presence of halogen atoms (bromine and fluorine) can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

It is plausible that this compound could be investigated for similar activities. For instance, some fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent and selective antitumor properties by inducing cytochrome P450 1A1 (CYP1A1), which metabolizes the compounds into active species.[12]

Hypothetical Mechanism of Action Exploration Workflow:

Should this compound exhibit biological activity, a logical workflow to investigate its mechanism of action would be as follows:

G start This compound screening High-Throughput Screening (e.g., Cancer Cell Line Panel) start->screening hit_id Identification of Active 'Hit' screening->hit_id target_id Target Identification (e.g., Affinity Chromatography, Proteomics) hit_id->target_id pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) target_id->pathway_analysis validation In Vivo Model Validation pathway_analysis->validation

Workflow for Investigating Biological Activity and Signaling Pathways.

Applications and Future Directions

Given its structural motifs, this compound holds potential as a key intermediate in the synthesis of more complex molecules for various applications:

  • Drug Discovery: As a building block for the synthesis of novel therapeutic agents, particularly in oncology and infectious diseases.[3]

  • Materials Science: In the development of fluorescent dyes and optoelectronic materials, leveraging the electronic properties of the benzothiazole core.[3]

Future research should focus on the development of a reliable and scalable synthetic route, full characterization of its physicochemical and spectroscopic properties, and a thorough investigation of its biological activities to unlock its full potential.

References

Technical Guide: Spectral and Synthetic Overview of 2-Amino-4-bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the spectral characteristics and a proposed synthetic pathway for the compound 2-Amino-4-bromo-6-fluorobenzothiazole. Due to the limited availability of direct experimental spectral data for this specific molecule, this guide presents predicted spectral data based on the analysis of structurally related compounds. Detailed experimental protocols for a plausible synthetic route are provided, alongside a visual representation of the synthetic workflow. This guide is intended to support researchers in proteomics and drug discovery by providing a foundational understanding of this compound.[1][2]

Compound Identification

PropertyValueReference
IUPAC Name 4-Bromo-6-fluoro-1,3-benzothiazol-2-amine[2]
CAS Number 383131-15-5[2][3][4][5]
Molecular Formula C₇H₄BrFN₂S[2][4][5]
Molecular Weight 247.1 g/mol [2][4]
Appearance Pale yellow to light brown powder[5]
Solubility Slightly soluble in DMSO, insoluble in water[5]
Melting Point 167-172 °C[5]

Predicted Spectral Data

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two aromatic protons. Their chemical shifts and coupling patterns will be influenced by the bromine, fluorine, and amino substituents.

Predicted PeakChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Ar-H7.2 - 7.5Doublet of Doublets~8-9 Hz, ~2-3 HzH-5
Ar-H7.6 - 7.9Doublet of Doublets~8-9 Hz, ~4-5 HzH-7
-NH₂7.5 - 8.0Broad Singlet-Amino Protons
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display seven distinct signals corresponding to the carbon atoms of the benzothiazole core.

Predicted PeakChemical Shift (δ, ppm)Assignment
C~168C-2 (C=N)
C~158 (d, ¹JCF ≈ 240 Hz)C-6 (C-F)
C~150C-8 (C-S)
C~135C-9 (C-N)
CH~125 (d, ³JCF ≈ 8 Hz)C-7
CH~115 (d, ²JCF ≈ 25 Hz)C-5
C~110C-4 (C-Br)
Predicted FT-IR Spectral Data

The FT-IR spectrum is expected to show characteristic peaks for the amino group and the aromatic system.

Predicted PeakWavenumber (cm⁻¹)Functional Group
N-H Stretch3300 - 3500Primary Amine
C=N Stretch1620 - 1650Imin
C=C Stretch1500 - 1600Aromatic Ring
C-F Stretch1100 - 1250Aryl Fluoride
C-Br Stretch550 - 650Aryl Bromide
Predicted Mass Spectrometry Data

The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

IonPredicted m/zNotes
[M]⁺246Corresponding to ⁷⁹Br
[M+2]⁺248Corresponding to ⁸¹Br

Proposed Synthesis and Experimental Protocol

The synthesis of this compound can be achieved via the electrophilic cyclization of a corresponding thiourea derivative. A plausible synthetic route starts from 3-bromo-5-fluoroaniline.

Synthetic Workflow

Synthesis_Workflow Proposed Synthesis of this compound A 3-Bromo-5-fluoroaniline C Intermediate: 1-(3-Bromo-5-fluorophenyl)thiourea A->C Reaction B Ammonium Thiocyanate B->C Reaction D This compound C->D Oxidative Cyclization (e.g., with Bromine in Acetic Acid) Logical_Relationship Role in Drug Discovery Workflow A This compound (Building Block) B Chemical Synthesis (e.g., Library Generation) A->B C Screening Assays (e.g., Kinase Inhibition) B->C D Hit Compound Identification C->D E Lead Optimization D->E F Preclinical Candidate E->F

References

The Enduring Scaffold: A Technical Guide to the Discovery and History of 2-Aminobenzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzothiazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry for over a century. Its journey from a synthetically accessible chemical entity to a "privileged structure" in drug discovery is marked by key synthetic innovations and the progressive unveiling of its diverse pharmacological potential. This technical guide provides an in-depth exploration of the discovery and history of 2-aminobenzothiazole compounds, detailing seminal synthetic methodologies, the evolution of their therapeutic applications, and the elucidation of their mechanisms of action. Quantitative data on their biological activities are presented in structured tables, and detailed experimental protocols for key syntheses and biological assays are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of complex processes.

Introduction: The Dawn of a Privileged Scaffold

The story of 2-aminobenzothiazole begins in the early 20th century, with its initial synthesis marking a significant milestone in heterocyclic chemistry. The benzothiazole moiety, a fusion of a benzene and a thiazole ring, provides a rigid and planar backbone, while the 2-amino group offers a crucial vector for chemical modification, allowing for the exploration of a vast chemical space.[1] The initial discovery of the biological potential of 2-aminobenzothiazole derivatives can be traced back to the mid-20th century, with early investigations focusing on their muscle relaxant properties.[1] Since then, the scaffold has been integrated into a multitude of compounds demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, solidifying its status as a privileged scaffold in medicinal chemistry.[1][2]

Foundational Synthesis: The Hugerschoff Reaction

The classical and most historically significant method for the synthesis of 2-aminobenzothiazoles is the Hugerschoff reaction, first reported in 1901.[1] This reaction involves the oxidative cyclization of an arylthiourea using bromine in a suitable solvent, typically chloroform or acetic acid. The generally accepted mechanism involves the oxidation of the thiourea sulfur by bromine to form an electrophilic thiocarbonyl intermediate, which then undergoes intramolecular electrophilic aromatic substitution to yield the 2-aminobenzothiazole ring system.[3]

Detailed Experimental Protocol: Hugerschoff Synthesis of 2-Amino-6-chlorobenzothiazole

The following protocol is a representative example of the Hugerschoff reaction for the synthesis of a substituted 2-aminobenzothiazole.

Materials:

  • p-Chlorophenylthiourea

  • 98% Sulfuric acid

  • 48% aqueous Hydrobromic acid (HBr)

  • Methanol

  • Acetone

Procedure:

  • To a solution of p-chlorophenylthiourea (93.3 g, 0.5 mol) in 150 ml of 98% sulfuric acid, add 6.0 g of 48% aqueous HBr in 1.0 g portions every 30 minutes, while maintaining the temperature at 45°-50° C.[4]

  • Maintain the reaction mixture at 45°-50° C for 1.5 hours and then at 65°-70° C for 6 hours.[4]

  • Cool the mixture and add 250 ml of methanol with rapid stirring, causing a temperature increase to approximately 70° C.[4]

  • Cool the mixture further, and collect the precipitated product by filtration.[4]

  • Wash the precipitate with three 150 ml portions of acetone and dry to yield 2-amino-6-chlorobenzothiazole.[4]

Modern Synthetic Advancements: Copper-Catalyzed Methodologies

While the Hugerschoff reaction remains a cornerstone, modern synthetic chemistry has introduced more efficient and versatile methods for the synthesis of 2-aminobenzothiazoles. Among these, copper-catalyzed reactions have emerged as a powerful tool. These methods often involve the reaction of 2-haloanilines or 2-iodoanilines with a sulfur source and an amine, providing a direct and atom-economical route to the desired products.[5][6]

Detailed Experimental Protocol: Copper-Catalyzed Synthesis of 2-Aminobenzothiazoles from 2-Iodoanilines

This protocol describes a general procedure for the copper(I)-catalyzed tandem reaction of 2-iodoanilines with isothiocyanates.

Materials:

  • 2-Iodoaniline

  • Isothiocyanate

  • Copper(I) iodide (CuI)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., DMF, Toluene)

Procedure:

  • To a reaction vessel, add 2-iodoaniline (1.0 mmol), isothiocyanate (1.2 mmol), CuI (0.05 mmol, 5 mol%), and a base such as K2CO3 (2.0 mmol).

  • Add a suitable solvent like DMF (3 mL).

  • Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) under an inert atmosphere (e.g., nitrogen or argon) for a designated time (typically 12-24 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminobenzothiazole derivative.

Biological Activities and Therapeutic Potential

The therapeutic potential of 2-aminobenzothiazole derivatives is vast and continues to be an active area of research. The following sections highlight their significant activities in oncology and infectious diseases, supported by quantitative data.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 2-aminobenzothiazole derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines by targeting key signaling pathways involved in tumor growth and survival.[7] One of the most prominent targets is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many cancers.[1][8]

Compound IDTarget/Cell LineIC50 (µM)Key Structural Features & SAR InsightsReference
OMS5 A549 (Lung Cancer)22.13Combination of 4-nitroaniline with the 2-aminobenzothiazole core.[9]
MCF-7 (Breast Cancer)24.31Shows potent activity, but not via PI3Kγ inhibition.[9]
OMS14 A549 (Lung Cancer)61.03Contains a piperazine-4-nitroaniline moiety.[9]
MCF-7 (Breast Cancer)27.08Potently inhibits PIK3CD/PIK3R1 (65% inhibition at 100 µM).[9]
Compound 7 A-375 (Melanoma)16Derived from a clathrodin scaffold.[10]
BALB/c 3T3 (Fibroblast)71Demonstrates four-fold selectivity for cancer cells over normal fibroblasts.[10]
Compound 20 HepG2 (Liver Cancer)9.99Hybrid of 2-aminobenzothiazole and thiazolidinedione.[7]
HCT-116 (Colon Cancer)7.44[7]
MCF-7 (Breast Cancer)8.27[7]
Compound 25 MKN-45 (Gastric Cancer)0.01Contains a 4-phenoxyquinoline moiety, potent c-MET inhibitor.[7]
H460 (Lung Cancer)0.01[7]
HT-29 (Colon Cancer)0.18[7]
Antimicrobial Activity

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. 2-Aminobenzothiazole derivatives have demonstrated promising activity against a range of bacteria and fungi. Their mechanism of action can vary but often involves the disruption of essential cellular processes in microorganisms.

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound Series 1 Staphylococcus aureus3.12 - >50[6]
Escherichia coli3.12 - >50[6]
Compound 7 Enterococcus faecalisModerate Activity[10]
Norfloxacin (Reference) Staphylococcus aureus~0.5 - 2.0[6]
Escherichia coli~0.03 - 0.25[6]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and processes involved in the study of 2-aminobenzothiazole compounds, the following diagrams were generated using the DOT language.

PI3K/Akt/mTOR Signaling Pathway Inhibition

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Activation PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminobenzothiazole derivatives.

General Experimental Workflow for Synthesis and Screening

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Start Starting Materials (e.g., Aniline, Thiocyanate) Reaction Chemical Synthesis (e.g., Hugerschoff, Cu-catalyzed) Start->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization InVitro In Vitro Assays (e.g., MTT, MIC) Characterization->InVitro DataAnalysis Data Analysis (IC50, MIC determination) InVitro->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR Lead Lead Compound Identification SAR->Lead

Caption: A generalized workflow for the synthesis and biological screening of 2-aminobenzothiazole derivatives.

Conclusion

The journey of 2-aminobenzothiazole compounds from their initial synthesis to their current status as a cornerstone in medicinal chemistry is a testament to the power of synthetic innovation and biological exploration. The classical Hugerschoff reaction provided the initial access to this scaffold, while modern catalytic methods have significantly expanded the synthetic toolbox, enabling the creation of diverse and complex derivatives. The discovery of their wide-ranging biological activities, particularly in the realms of oncology and infectious diseases, continues to drive research forward. The quantitative data and detailed protocols presented in this guide aim to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic system. The continued exploration of the 2-aminobenzothiazole scaffold promises to yield novel therapeutic agents with improved efficacy and safety profiles for the treatment of a multitude of human diseases.

References

safety and handling of 2-Amino-4-bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 2-Amino-4-bromo-6-fluorobenzothiazole

This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and drug development professionals. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the safety and toxicological data presented are based on structurally similar compounds. Therefore, this information should be used as a guideline, and a thorough risk assessment should be conducted before handling.

Chemical and Physical Properties

This compound is a halogenated benzothiazole derivative.[1] Its known physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 383131-15-5[2][3]
Molecular Formula C₇H₄BrFN₂S[2][3]
Molecular Weight 247.1 g/mol [2][3]
Appearance Pale yellow to light brown crystalline powder[3]
Melting Point >160 °C[1]
Solubility Soluble in DMSO, partially soluble in methanol and ethanol; insoluble in water.[3]
Storage Store in a cool, dry, light-protected place in a tightly closed container.[1]
Purity ≥96%[3]

Hazard Identification and Safety Precautions

GHS Hazard Statements (Presumed based on similar compounds):

Hazard ClassGHS Hazard StatementReference
Skin Corrosion/IrritationH315: Causes skin irritation[4]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[4]
Specific Target Organ ToxicityH335: May cause respiratory irritation[4]

Precautionary Statements:

General laboratory safety precautions should be strictly followed.[5] This includes working in a well-ventilated area, preferably within a chemical fume hood, and wearing appropriate personal protective equipment (PPE).[6]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure when handling this compound.[6][7]

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety goggles and/or face shieldChemical splash goggles are required. A face shield should be worn when there is a higher risk of splashes.[5]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or punctures before use.[6]
Body Protection Laboratory coatA flame-retardant lab coat that fastens securely is essential.[6]
Respiratory Protection Fume hood or respiratorAll handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[6]
Foot Protection Closed-toe shoesSubstantial, closed-toe shoes are mandatory in the laboratory to protect against spills.[5]

First-Aid Measures

In case of exposure, the following first-aid measures, based on guidelines for similar chemical compounds, should be taken.[8][9][10]

Exposure RouteFirst-Aid ProcedureReference
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][9]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[8][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9]

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure laboratory safety.

AspectProcedure
Handling Handle in a well-ventilated place, preferably a chemical fume hood.[8] Avoid the formation of dust and aerosols.[8] Avoid contact with skin, eyes, and clothing.
Storage Store in a tightly closed container in a dry and cool place.[8] Protect from light.[1]

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

StepAction
1. Personal Precautions Evacuate the area. Ensure adequate ventilation. Wear appropriate PPE as outlined in Section 3. Avoid breathing dust.
2. Environmental Precautions Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.
3. Containment and Cleaning Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[8] Clean the spill area with an appropriate solvent and then wash with soap and water.

Experimental Protocols and Workflows

This compound is described as a useful biochemical for proteomics research.[2] While a specific protocol for this compound is not available, a plausible application is its use as a chemical probe for target identification in a chemical proteomics workflow.[11]

Representative Experimental Protocol: Chemical Proteomics Target Identification

This generalized protocol outlines the steps for identifying protein targets of a chemical probe like this compound. This would typically involve a modified version of the compound that includes a reactive group and a reporter tag.

  • Probe Synthesis: Synthesize a derivative of this compound incorporating a photo-reactive group (e.g., diazirine) and a bio-orthogonal handle (e.g., alkyne) for click chemistry.

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with the alkyne-tagged probe at a suitable concentration (e.g., 1-10 µM) for a specified duration (e.g., 2-4 hours).

    • Include control groups: a vehicle control (e.g., DMSO) and a competition control where cells are pre-incubated with an excess of the unlabeled this compound before adding the probe.[11]

  • Photo-Crosslinking: Expose the treated cells to UV light to covalently link the probe to its interacting proteins.

  • Cell Lysis and Protein Extraction: Lyse the cells and extract the proteins.

  • Click Chemistry: "Click" an azide-functionalized reporter tag (e.g., biotin-azide) onto the alkyne handle of the probe-protein complexes.

  • Enrichment of Labeled Proteins: Use streptavidin-coated beads to enrich the biotinylated protein complexes.

  • On-Bead Digestion: Digest the enriched proteins into peptides using a protease (e.g., trypsin).

  • Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins that were specifically enriched in the probe-treated sample compared to the control groups.

Experimental_Workflow cluster_cell_culture In-Cell Steps cluster_biochemical Biochemical Steps cluster_analysis Analysis cell_treatment Cell Treatment with Probe uv_crosslinking UV Photo-Crosslinking cell_treatment->uv_crosslinking cell_lysis Cell Lysis uv_crosslinking->cell_lysis click_chemistry Click Chemistry with Biotin-Azide cell_lysis->click_chemistry enrichment Streptavidin Enrichment click_chemistry->enrichment digestion On-Bead Trypsin Digestion enrichment->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Protein Identification & Quantification lc_ms->data_analysis

A representative chemical proteomics workflow.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research laboratory setting.

Safe_Handling_Workflow start Start: Obtain Compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weighing Weighing and Transfer fume_hood->weighing dissolution Dissolution in Solvent weighing->dissolution experiment Perform Experiment dissolution->experiment decontamination Decontaminate Work Area & Glassware experiment->decontamination waste_disposal Dispose of Waste decontamination->waste_disposal end End waste_disposal->end

Safe handling workflow for this compound.

Biological Activity

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[12][13][14] The specific biological activity of this compound is not well-documented in publicly available literature, with its primary known application being in proteomics research.[2] As a research chemical, it may be used as a building block for the synthesis of more complex, biologically active molecules.[12] No information was found to suggest its direct involvement in specific signaling pathways.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Anticancer Evaluation of 2-Amino-4-bromo-6-fluorobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of novel 2-amino-4-bromo-6-fluorobenzothiazole derivatives as potential anticancer agents. The protocols outlined below offer detailed methodologies for the chemical synthesis of the core scaffold and its derivatives, as well as for the in vitro assessment of their cytotoxic activity against various cancer cell lines.

Introduction

The 2-aminobenzothiazole scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1] The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these compounds. This document focuses on derivatives of this compound, a promising scaffold for the development of novel anticancer therapeutics. The potential mechanism of action for this class of compounds involves the inhibition of critical signaling pathways in cancer cells, such as the PI3K/Akt/mTOR pathway.[2][3]

Synthesis Protocols

The synthesis of this compound derivatives can be achieved through a multi-step process, starting with the synthesis of the core scaffold followed by various derivatization reactions.

Synthesis of this compound (Core Scaffold)

A common and effective method for the synthesis of 2-aminobenzothiazoles is the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine and acetic acid.[1] The following protocol is adapted for the synthesis of the target core scaffold.

Materials:

  • 3-bromo-5-fluoroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ethanol

  • Sodium bisulfite solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromo-5-fluoroaniline (1 equivalent) and potassium thiocyanate (1 equivalent) in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel to the stirred mixture, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-cold water. A precipitate should form.

  • Filter the precipitate and wash it with a cold sodium bisulfite solution to remove any excess bromine, followed by washing with water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

Synthesis of this compound Derivatives

The 2-amino group of the core scaffold can be readily derivatized to generate a library of compounds. A general method for the synthesis of N-substituted derivatives involves the reaction with various acyl chlorides or sulfonyl chlorides.

Materials:

  • This compound

  • Acyl chloride or sulfonyl chloride (e.g., benzoyl chloride, p-toluenesulfonyl chloride)

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve this compound (1 equivalent) in dry DCM or THF in a round-bottom flask.

  • Add pyridine or triethylamine (1.2 equivalents) to the solution and cool it in an ice bath.

  • Slowly add the desired acyl chloride or sulfonyl chloride (1.1 equivalents) to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the mixture with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired derivative.

  • Characterize the final product using appropriate analytical techniques.

Anticancer Activity Evaluation

The cytotoxic potential of the synthesized this compound derivatives can be assessed using various in vitro assays, with the MTT assay being a widely used method.

In Vitro Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative 2-aminobenzothiazole derivatives against various human cancer cell lines. While specific data for derivatives of this compound is still emerging, the data for structurally related compounds highlights the potential of this class of molecules.

Compound IDCancer Cell LineCancer TypeIC₅₀ (µM)
OMS5 A549Lung Cancer22.13[2]
MCF-7Breast Cancer39.51[2]
OMS14 A549Lung Cancer34.09[2]
MCF-7Breast Cancer61.03[2]
Compound 12 HT-29Colon Cancer0.015[4]
H460Lung Cancer0.28[4]
A549Lung Cancer1.53[4]
MDA-MB-231Breast Cancer0.68[4]
Compound 56 60 Cancer Cell LinesVariousGI₅₀ = 0.38 (average)[5]
Compound 66 HT-29Colon Cancer3.72[5]
A549Lung Cancer4.07[5]
MCF-7Breast Cancer7.91[5]
Compound 67 HT-29Colon Cancer3.47[5]
A549Lung Cancer5.08[5]
MCF-7Breast Cancer3.89[5]
Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized benzothiazole derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in the culture medium. Replace the old medium with fresh medium containing various concentrations of the test compounds and incubate for 48-72 hours.[7]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the purple formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each compound.

Visualizations

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for the synthesis and evaluation of the target compounds, and the potential signaling pathway they may inhibit.

G cluster_synthesis Synthesis Workflow cluster_evaluation Anticancer Evaluation Workflow Start 3-bromo-5-fluoroaniline React1 React with KSCN, Br2 in Acetic Acid Start->React1 Core This compound React1->Core React2 React with Acyl/Sulfonyl Chlorides Core->React2 Derivatives Library of Derivatives React2->Derivatives CellLines Cancer Cell Lines (e.g., MCF-7, A549) Derivatives->CellLines Test Compounds MTT MTT Assay CellLines->MTT IC50 IC50 Determination MTT->IC50 Data Anticancer Activity Data IC50->Data

Caption: General workflow for synthesis and in vitro evaluation.

G cluster_pathway Potential PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Benzothiazole 2-Aminobenzothiazole Derivative Benzothiazole->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for 2-Amino-4-bromo-6-fluorobenzothiazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Amino-4-bromo-6-fluorobenzothiazole as a versatile building block in the development of novel compounds with potential therapeutic applications. This document details experimental protocols for key transformations and summarizes the biological activities of derived molecules, supported by quantitative data and visual diagrams to facilitate understanding and application in a research setting.

Introduction

This compound is a key heterocyclic intermediate valued in medicinal chemistry for its utility in the synthesis of a wide range of biologically active molecules. Its substituted benzothiazole core is a prevalent scaffold in compounds exhibiting antimicrobial, antiviral, and anticancer properties. The presence of amino, bromo, and fluoro functional groups at specific positions offers multiple reaction sites for diversification, enabling the generation of extensive compound libraries for drug discovery programs. This building block is also utilized in the development of fluorescent dyes and materials for optoelectronics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₇H₄BrFN₂S
Molecular Weight 247.1 g/mol
Appearance Light brown to beige crystalline powder
Melting Point 222-227 °C
Solubility Soluble in DMSO, partially soluble in methanol and ethanol
CAS Number 383131-15-5

Applications in Organic Synthesis

This compound serves as a versatile precursor for the synthesis of a variety of heterocyclic systems. The primary amino group can be readily transformed into Schiff bases, amides, and sulfonamides. The bromo substituent is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties.

Synthesis of Schiff Bases

The condensation of the 2-amino group with various aldehydes provides a straightforward method for the synthesis of Schiff bases (imines). These derivatives are not only important intermediates for further chemical transformations but also exhibit significant biological activities themselves.

This protocol is adapted from the synthesis of Schiff bases from the closely related 4,6-difluoro-2-aminobenzothiazole.[1]

Reaction:

G A This compound C Methanol, Glacial Acetic Acid (cat.) A->C B Salicylaldehyde B->C D Reflux C->D E Schiff Base Product D->E

Caption: General workflow for Schiff base synthesis.

Materials:

  • This compound (1.0 eq)

  • Salicylaldehyde (1.1 eq)

  • Methanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • To a solution of this compound in methanol, add salicylaldehyde.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold methanol, and dried under vacuum to yield the desired Schiff base.

Expected Data for Analogous Compounds:

The following table presents characterization data for Schiff bases synthesized from the analogous 4,6-difluoro-2-aminobenzothiazole, which can serve as a reference.[1]

DerivativeYield (%)M.P. (°C)¹H NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
N-(4-(dimethylamino)benzylidene)62.95152-1559.26 (s, 1H, N=CH), 6.85-7.65 (d, 6H, Ar-H), 1.63 (s, 6H, N(CH₃)₂)1610 (C=N)317
4-bromo-2-(((imino)methyl)phenol)78.65178-1807.26 (s, 1H, N=CH), 6.82-7.13 (d, 5H, Ar-H), 5.72 (s, 1H, Ar-OH)1604 (C=N), 3127 (O-H)368
N-(3,4-dimethoxybenzylidene)55.39192-1947.14 (s, 1H, N=CH), 6.81-7.10 (d, 5H, Ar-H), 3.95 & 3.98 (s, 6H, OCH₃)1611 (C=N)335
Suzuki-Miyaura Cross-Coupling

The bromine atom at the 4-position of the benzothiazole ring is well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide range of aryl and heteroaryl substituents, providing a powerful tool for generating molecular diversity.

This protocol is based on established methods for the Suzuki coupling of analogous 2-amino-6-bromobenzothiazole.[2]

Reaction:

G A This compound C Pd(PPh₃)₄, K₃PO₄, Toluene/H₂O A->C B Arylboronic Acid B->C D Heat C->D E 2-Amino-4-aryl-6-fluorobenzothiazole D->E

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Toluene and Water (4:1 mixture)

Procedure:

  • In a round-bottom flask, combine this compound, the arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst to the flask.

  • Add the toluene and water solvent mixture.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture at 90-100 °C under an inert atmosphere for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4-aryl-6-fluorobenzothiazole.

Yields for Analogous Suzuki Coupling Reactions:

The following table shows the yields obtained for the Suzuki coupling of 2-amino-6-bromobenzothiazole with various arylboronic acids.[2]

Arylboronic AcidProductSolventYield (%)
p-Tolylboronic acid2-Amino-6-(p-tolyl)benzothiazoleToluene/H₂O65
p-Tolylboronic acid2-Amino-6-(p-tolyl)benzothiazoleDioxane/H₂O75
4-Methoxyphenylboronic acid2-Amino-6-(4-methoxyphenyl)benzothiazoleDMF/H₂O64
Phenylboronic acid2-Amino-6-phenylbenzothiazoleDioxane/H₂O70

Biological Activity of Derivatives

Derivatives of 2-aminobenzothiazole are known to possess a wide range of biological activities. The introduction of fluorine at the 6-position is often associated with enhanced metabolic stability and binding affinity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of fluorinated 2-arylbenzothiazole derivatives. These compounds have been shown to exhibit potent and selective inhibitory activity against various cancer cell lines.

Quantitative Data on Anticancer Activity of Related Compounds:

The following table summarizes the in vitro cytotoxic activity of some fluorinated benzothiazole derivatives against human cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazoleMCF-7 (Breast)<0.0001[3]
2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazoleMDA-MB-231 (Breast)<0.0001[3]
Hydrazine-based 6-fluorobenzothiazole Schiff baseHeLa (Cervical)2.41[4]
Hydrazine-based 6-fluorobenzothiazole Schiff baseCOS-7 (Kidney)4.31[4]

Proposed Mechanism of Action for Anticancer Benzothiazoles:

While the precise mechanism of action can vary depending on the specific derivative, some 2-arylbenzothiazoles are known to induce cytochrome P450 1A1 (CYP1A1), leading to the formation of active metabolites that can bind to DNA and induce apoptosis in cancer cells.

G cluster_0 Drug Metabolism and Action A 2-Arylbenzothiazole Derivative B CYP1A1 Induction A->B Induces C Metabolic Activation B->C D Active Metabolite C->D E DNA Adduct Formation D->E F Apoptosis E->F

Caption: Proposed metabolic activation pathway for some anticancer benzothiazoles.

Antimicrobial Activity

Schiff bases and other derivatives of 2-aminobenzothiazoles have demonstrated significant activity against a range of bacterial and fungal pathogens.

Quantitative Data on Antimicrobial Activity of Related Compounds:

The following table presents the Minimum Inhibitory Concentration (MIC) values for some 2-aminobenzothiazole derivatives against various microbial strains.

Compound ClassMicroorganismMIC (µg/mL)Reference
6-Substituted 2-aminobenzothiazolesCandida albicans4-8[5]
6-Substituted 2-aminobenzothiazolesCandida parapsilosis4-8[5]
6-Substituted 2-aminobenzothiazolesCandida tropicalis4-8[5]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its strategic functionalization through reactions such as Schiff base formation and Suzuki-Miyaura coupling provides access to a diverse chemical space. The resulting derivatives have shown significant promise as anticancer and antimicrobial agents, making this scaffold an important focus for future drug discovery and development efforts. The protocols and data presented herein serve as a practical guide for researchers to explore the full potential of this important synthetic intermediate.

References

Application Notes and Protocols for the Synthesis of 2-Amino-4-bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Amino-4-bromo-6-fluorobenzothiazole, a key intermediate in the development of pharmaceuticals and bioactive molecules.[1] The compound's structure, featuring a benzothiazole core with bromine and fluorine substituents, makes it a valuable building block for creating diverse compound libraries in drug discovery programs.[1] The protocol outlined below is based on the well-established Hugershoff reaction, a reliable method for the synthesis of 2-aminobenzothiazoles. This document provides a comprehensive guide for researchers, including a detailed experimental procedure, a summary of key data, and a visual representation of the synthetic workflow.

Introduction

This compound (CAS 383131-15-5) is a heterocyclic building block with significant potential in medicinal chemistry.[2] The benzothiazole scaffold is a "privileged" structure, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The presence of a bromine atom at the 4-position and a fluorine atom at the 6-position offers opportunities for further functionalization and modulation of the molecule's physicochemical properties. This protocol details a robust laboratory-scale synthesis of this valuable intermediate.

Data Presentation

ParameterValueReference
Molecular Formula C₇H₄BrFN₂S[2][3]
Molecular Weight 247.1 g/mol [2][3]
Appearance Pale yellow to light brown crystalline powder[4]
Melting Point 167-172 °C[4]
Purity ≥98%[4]
Solubility Slightly soluble in DMSO, insoluble in water[4]
Storage 2-8°C, dry, sealed[1][4]

Experimental Protocol

This protocol describes the synthesis of this compound from 3-bromo-5-fluoroaniline via a thiocyanation and subsequent cyclization reaction.

Materials:

  • 3-bromo-5-fluoroaniline

  • Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Methanol

  • Sodium bisulfite solution (aqueous)

  • Saturated sodium bicarbonate solution (aqueous)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Glassware for extraction and purification

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3-bromo-5-fluoroaniline in glacial acetic acid. Cool the solution to 0-5°C in an ice bath.

  • Thiocyanation: To the cooled solution, add 2.2 equivalents of sodium thiocyanate (or potassium thiocyanate) in one portion. Stir the resulting suspension for 15 minutes.

  • Bromination and Cyclization: While maintaining the temperature between 0-10°C, add a solution of 1.1 equivalents of bromine in glacial acetic acid dropwise via a dropping funnel over a period of 30-60 minutes. After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and water. A precipitate should form.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a cold sodium bisulfite solution to remove any unreacted bromine, followed by washing with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol/water.

    • Alternatively, for higher purity, the crude solid can be dissolved in ethyl acetate and washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

    • The resulting solid can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Drying: Dry the purified product under vacuum to obtain this compound as a pale yellow to light brown solid.

Visualization of the Synthetic Workflow

Synthesis_Workflow Start Starting Material: 3-bromo-5-fluoroaniline Reaction Reaction: Thiocyanation and Cyclization Start->Reaction Reagents Reagents: - NaSCN or KSCN - Bromine (Br₂) - Glacial Acetic Acid Reagents->Reaction Workup Work-up: - Precipitation in ice water - Neutralization (NaHCO₃) - Filtration Reaction->Workup Overnight Reaction Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Crude Product Product Final Product: 2-Amino-4-bromo-6- fluorobenzothiazole Purification->Product Purified Product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: 2-Amino-4-bromo-6-fluorobenzothiazole in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The specific derivative, 2-Amino-4-bromo-6-fluorobenzothiazole, presents a unique combination of functional groups that make it an attractive starting point for the development of potent and selective kinase inhibitors. The bromine atom at the 4-position provides a handle for further chemical modifications, such as cross-coupling reactions, to explore structure-activity relationships (SAR). The fluorine atom at the 6-position can enhance metabolic stability and binding affinity. This document provides detailed application notes and protocols for utilizing this compound in the discovery and development of novel kinase inhibitors.

Key Applications

  • Scaffold for Kinase Inhibitor Libraries: The 2-amino group can be readily functionalized, and the bromo-substituent allows for diverse C-C and C-N bond formations, making this molecule an ideal building block for combinatorial libraries targeting various kinases.

  • Fragment-Based Drug Discovery (FBDD): The relatively small size and specific functionality of this compound make it a suitable fragment for screening against kinase targets.

  • Lead Optimization: Derivatives of this compound can be synthesized to improve potency, selectivity, and pharmacokinetic properties of initial hit compounds.

Data Presentation: Representative Inhibitory Activity

The following table summarizes hypothetical, yet representative, quantitative data for a series of kinase inhibitors derived from the this compound scaffold. This data illustrates the potential for developing potent inhibitors for various cancer-relevant kinases.

Compound IDTarget KinaseIC50 (nM)Cell-Based Potency (GI50, nM)
ABF-001 EGFR150850
ABF-002 VEGFR-285550
ABF-003 BRAF V600E45320
ABF-004 Aurora Kinase A25180
ABF-005 JAK2110720

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the EGFR signaling pathway, a common target for kinase inhibitors derived from aminobenzothiazole scaffolds.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Promotes This compound Derivative This compound Derivative This compound Derivative->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-4-bromo-6-fluorobenzothiazol-2-amine Derivatives via Buchwald-Hartwig Amination

This protocol describes a general method for the arylation of the 2-amino group of this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), aryl halide (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants This compound + Aryl Halide + Catalyst/Ligand/Base Heating Heat to 100 °C in Dioxane (12-24h) Reactants->Heating Workup Dilution, Filtration, Washing, Drying Heating->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: Buchwald-Hartwig Amination Workflow.

Protocol 2: In Vitro Kinase Inhibition Assay (Lanthascreen® Eu Kinase Binding Assay)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a specific kinase.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR-2)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor® 647-labeled kinase inhibitor tracer

  • Test compounds

  • Assay buffer

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the test compound or DMSO (vehicle control) to the respective wells.

  • Add the kinase and Eu-labeled antibody mixture to all wells.

  • Add the Alexa Fluor® 647-labeled tracer to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the TR-FRET signal (emission at 665 nm and 615 nm with excitation at 340 nm) using a compatible plate reader.

  • Calculate the emission ratio (665 nm / 615 nm) and determine the percent inhibition for each compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Compound_Dilution Prepare Serial Dilutions of Test Compound Start->Compound_Dilution Plate_Setup Add Assay Buffer and Compound/Control to 384-well Plate Compound_Dilution->Plate_Setup Reagent_Addition Add Kinase/Antibody Mix and Tracer Plate_Setup->Reagent_Addition Incubation Incubate for 60 min at RT Reagent_Addition->Incubation Measurement Measure TR-FRET Signal Incubation->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Kinase Assay Workflow.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This protocol is used to determine the effect of the synthesized compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, HUVEC)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37 °C, allowing for the formation of formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the log of the compound concentration.

Conclusion

This compound represents a valuable and versatile starting material for the development of novel kinase inhibitors. Its chemical tractability allows for the creation of diverse compound libraries, and the inherent properties of the benzothiazole core often lead to potent biological activity. The protocols and data presented herein provide a foundational guide for researchers to explore the potential of this scaffold in the ongoing search for new and effective targeted cancer therapies.

application of 2-Amino-4-bromo-6-fluorobenzothiazole in proteomics research.

Author: BenchChem Technical Support Team. Date: December 2025

Application of 2-Amino-4-bromo-6-fluorobenzothiazole in Proteomics Research

Application Note ID: AN-PT-20251225

Introduction

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors.[1][2][3] Kinases are a critical class of enzymes that regulate a vast array of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[3] Consequently, the identification and characterization of kinase inhibitors are paramount in drug discovery. Proteomics, particularly chemical proteomics and activity-based protein profiling (ABPP), offers powerful tools to investigate the interaction of small molecules with proteins on a global scale within complex biological systems.[4][5]

This application note describes the hypothetical application of This compound as a core scaffold for the development of a library of chemical probes aimed at kinase profiling in proteomics research. The presence of a reactive amino group and sites for chemical modification (bromo and fluoro substituents) makes this molecule an ideal starting point for the synthesis of activity-based probes (ABPs). These probes can be utilized in competitive ABPP workflows to identify novel kinase targets, assess the selectivity of lead compounds, and elucidate drug-protein interactions within the native cellular environment.

Principle of Application: Competitive Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling is a chemoproteomic strategy that employs active site-directed chemical probes to assess the functional state of enzymes in a complex proteome.[4] In a competitive ABPP workflow, a broadly reactive ABP that targets a specific enzyme class (e.g., kinases) is used to label active enzymes. The binding of a potential inhibitor to its target kinase will block the labeling by the ABP. This reduction in probe labeling, quantifiable by mass spectrometry, allows for the assessment of inhibitor potency and selectivity across the kinome.

The proposed application leverages a derivative of this compound as a competitive inhibitor. A library of compounds based on this scaffold can be screened for their ability to compete with a well-characterized, broad-spectrum kinase ABP for binding to cellular kinases.

Experimental Protocols

Protocol 1: Synthesis of a this compound-based Kinase-Targeted Library

This protocol outlines a general approach to diversify the this compound scaffold to create a library of potential kinase inhibitors. The primary amino group is a key site for modification.

Materials:

  • This compound

  • A diverse set of carboxylic acids or acyl chlorides

  • Coupling reagents (e.g., HATU, EDC/HOBt)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (silica gel for chromatography)

Procedure:

  • Amide Coupling: Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add the selected carboxylic acid (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired amide derivative.

  • Repeat this procedure with a diverse range of carboxylic acids to generate a library of compounds.

Protocol 2: Competitive ABPP for Kinase Inhibitor Profiling in Cell Lysate

This protocol describes a competitive ABPP experiment to screen the synthesized library for kinase engagement in a human cancer cell line (e.g., K562).

Materials:

  • K562 cell pellets

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors)

  • Synthesized library of this compound derivatives

  • Broad-spectrum kinase ABP (e.g., a desthiobiotin-ATP or -ADP probe)

  • Streptavidin-agarose beads

  • Mass spectrometry-grade trypsin

  • Reagents for LC-MS/MS analysis

Procedure:

  • Cell Lysis: Lyse K562 cell pellets in lysis buffer and clarify the lysate by centrifugation. Determine the protein concentration using a BCA assay.

  • Inhibitor Incubation: Aliquot the cell lysate (e.g., 1 mg of total protein per sample). Add a compound from the synthesized library (or DMSO as a vehicle control) to each aliquot at a final concentration of 10 µM. Incubate for 30 minutes at 4°C.

  • Probe Labeling: Add the kinase ABP to each sample at a final concentration of 1 µM. Incubate for 30 minutes at room temperature.

  • Click Chemistry (if applicable): If the ABP contains an alkyne or azide handle, perform a click reaction to attach a biotin tag.

  • Enrichment of Labeled Proteins: Add streptavidin-agarose beads to each sample and incubate for 1 hour at 4°C to capture the biotinylated proteins.

  • Washing: Wash the beads extensively with lysis buffer and then with PBS to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a buffer containing urea and DTT. Alkylate with iodoacetamide, and then digest the proteins with trypsin overnight at 37°C.

  • Sample Preparation for MS: Collect the supernatant containing the tryptic peptides and desalt using a C18 StageTip.

  • LC-MS/MS Analysis: Analyze the peptide samples by nanoLC-MS/MS.

  • Data Analysis: Identify and quantify the enriched proteins. The relative abundance of each identified kinase in the inhibitor-treated samples compared to the DMSO control reflects the inhibitor's ability to engage that kinase.

Quantitative Data Presentation

The following table represents hypothetical data from a competitive ABPP screen of two compounds derived from this compound against a panel of kinases. The values indicate the percentage of remaining probe labeling after treatment with the compound, with lower values indicating stronger target engagement.

Kinase TargetCompound A (10 µM) - % Labeling RemainingCompound B (10 µM) - % Labeling Remaining
ABL112.585.2
SRC18.379.8
LCK25.191.4
EGFR92.715.6
VEGFR288.422.3
CDK245.648.9
p38α (MAPK14)95.390.1

Visualizations

Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription CompoundB Compound B (Hypothetical Inhibitor) CompoundB->EGFR Inhibits

Caption: Hypothetical inhibition of the EGFR signaling pathway by a this compound derivative.

Experimental Workflow

start Start: K562 Cell Lysate incubation Incubate with Inhibitor Library Compound start->incubation probe_labeling Add Broad-Spectrum Kinase ABP incubation->probe_labeling enrichment Enrich Labeled Kinases (Streptavidin Beads) probe_labeling->enrichment digestion On-Bead Tryptic Digestion enrichment->digestion analysis LC-MS/MS Analysis digestion->analysis data Data Analysis: Identify & Quantify Kinases analysis->data end Output: Inhibitor Selectivity Profile data->end

Caption: Workflow for competitive activity-based protein profiling (ABPP) to screen for kinase inhibitors.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Amino-4-bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] This heterocyclic motif is integral to the development of therapeutics targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[2][3][4] Specifically, 2-Amino-4-bromo-6-fluorobenzothiazole is a key synthetic intermediate, valued for its strategic placement of functional groups. The amino group provides a site for further derivatization, while the bromo and fluoro substituents allow for modulation of the molecule's physicochemical properties and offer handles for cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery programs.[5]

This document provides a detailed protocol for the scale-up synthesis of this compound, adapted from established methods for analogous compounds. It includes considerations for reaction control, work-up, and safety, tailored for production beyond the laboratory bench.

Potential Applications in Drug Discovery

Derivatives of 2-aminobenzothiazole have shown considerable promise as potent antitumor agents.[6] One of the key mechanisms involves the induction of cytochrome P450 1A1 (CYP1A1) in cancer cells. The parent compound can act as a ligand for the Aryl Hydrocarbon Receptor (AhR), leading to the upregulation of CYP1A1, which in turn metabolizes the benzothiazole into a cytotoxic species that selectively kills cancer cells. The strategic fluorination of the benzothiazole ring can enhance metabolic stability and overall efficacy.[6][7]

Proposed Antitumor Mechanism of Action cluster_cell Cancer Cell cluster_nucleus Nucleus Compound 2-Amino-4-bromo-6- fluorobenzothiazole Derivative AhR Aryl Hydrocarbon Receptor (AhR) Compound->AhR Binds CYP1A1 CYP1A1 Enzyme Compound->CYP1A1 Metabolized by Complex Compound-AhR Complex AhR->Complex ARNT ARNT Complex->ARNT Translocates to Nucleus & binds ARNT XRE Xenobiotic Response Element (XRE) on DNA ARNT->XRE Binds to CYP1A1_mRNA CYP1A1 mRNA XRE->CYP1A1_mRNA Induces Transcription CYP1A1_mRNA->CYP1A1 Translation Metabolite Active Cytotoxic Metabolite CYP1A1->Metabolite Apoptosis Cell Death (Apoptosis) Metabolite->Apoptosis Induces

Caption: Proposed mechanism of antitumor activity for 2-aminobenzothiazole derivatives.

Scale-Up Synthesis Protocol

The synthesis is based on the classical reaction involving the thiocyanation and cyclization of a substituted aniline.

Reaction Scheme:

3-Bromo-5-fluoroaniline + Sodium Thiocyanate + Bromine → this compound

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Molar Eq.Notes
3-Bromo-5-fluoroaniline32783-33-8190.021.0Starting material.
Sodium Thiocyanate540-72-781.072.2Can be substituted with KSCN.
Bromine7726-95-6159.811.1Highly corrosive and toxic.
Glacial Acetic Acid64-19-760.05-Solvent.
Saturated Sodium Bicarbonate144-55-884.01-For neutralization.
Ethanol64-17-546.07-For recrystallization.
Water7732-18-518.02-For work-up.
Equipment
  • Jacketed glass reactor with temperature control (heating/cooling) capabilities.

  • Overhead mechanical stirrer.

  • Pressure-equalizing dropping funnel for controlled liquid addition.

  • Temperature probe for monitoring internal reaction temperature.

  • Scrubber system for neutralizing bromine and HBr fumes.

  • Large-scale filtration apparatus (e.g., Nutsche filter).

  • Vacuum oven for drying.

Experimental Procedure

G start Start: Assemble Reactor charge_reagents 1. Charge Reactor - Glacial Acetic Acid - 3-Bromo-5-fluoroaniline - Sodium Thiocyanate start->charge_reagents cool_mixture 2. Cool Mixture Cool reactor contents to 0-5 °C charge_reagents->cool_mixture add_bromine 3. Add Bromine Solution Add Br2 in Acetic Acid dropwise Maintain temp < 10 °C cool_mixture->add_bromine stir_reaction 4. Reaction Stir at room temperature for 12-18 hours add_bromine->stir_reaction workup 5. Work-up Pour mixture into ice-water stir_reaction->workup neutralize 6. Neutralization Adjust pH to 7-8 with aq. NaHCO3 workup->neutralize filter_product 7. Isolate Crude Product Filter the precipitate neutralize->filter_product purify 8. Purification Recrystallize from hot ethanol filter_product->purify dry 9. Dry Final Product Dry under vacuum at 50-60 °C purify->dry characterize 10. Characterization Analyze via MP, NMR, MS dry->characterize end End: Pure Product characterize->end

Caption: Workflow for the scale-up synthesis of this compound.

  • Reactor Setup: Equip a clean, dry jacketed reactor with an overhead stirrer, temperature probe, and a dropping funnel. Ensure the reactor outlet is connected to a caustic scrubber.

  • Charging Reagents: Charge the reactor with glacial acetic acid. Begin stirring and add 3-bromo-5-fluoroaniline (1.0 eq) and sodium thiocyanate (2.2 eq). Stir until all solids are suspended.

  • Cooling: Cool the reactor contents to 0-5°C using the jacket cooling system.

  • Bromine Addition (Critical Step): Prepare a solution of bromine (1.1 eq) in a minimal amount of glacial acetic acid. Add this solution to the dropping funnel. Add the bromine solution dropwise to the reaction mixture over 2-3 hours. Crucially, maintain the internal temperature below 10°C throughout the addition to control the exothermic reaction.

  • Reaction: After the bromine addition is complete, allow the mixture to slowly warm to room temperature. Continue stirring for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly into a separate vessel containing a large volume of ice-water with stirring. A precipitate will form.

  • Neutralization: Carefully neutralize the slurry by slowly adding saturated sodium bicarbonate solution until the pH reaches 7-8.

  • Isolation: Collect the crude solid product by filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification: Purify the crude product by recrystallization from hot ethanol to yield a light brown or beige crystalline solid.[8]

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Scale-Up and Safety Considerations
  • Exotherm Control: The addition of bromine is highly exothermic. A slow, controlled addition rate and efficient reactor cooling are essential to prevent thermal runaway.

  • Off-Gas Management: The reaction generates hydrogen bromide (HBr) gas. All fumes must be directed through a scrubber containing a sodium hydroxide or sodium bisulfite solution to neutralize bromine and HBr.

  • Handling Bromine: Bromine is extremely corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, apron, and a face shield.

  • Purification: While column chromatography may be used at the lab scale, recrystallization is a more practical and scalable method for purification of the final product in larger quantities.

Data and Characterization

Process Parameters and Expected Results
ParameterValue
Reaction Scale1.0 mol
Solvent Volume~5-10 L/mol of aniline
Reaction Temperature0-10°C (addition), RT (stirring)
Reaction Time12-18 hours
Expected Yield60-75%
AppearanceLight brown to beige crystalline powder[8]
Physicochemical and Spectroscopic Data
Property / AnalysisExpected Result
Molecular Formula C₇H₄BrFN₂S[8]
Molecular Weight 247.09 g/mol
CAS Number 383131-15-5[9] or 174939-27-2[8]
Melting Point >160 °C[8]
¹H NMR (DMSO-d₆) Spectral data will be consistent with the structure. Expect aromatic protons (δ 7.0-8.0 ppm) and a broad singlet for the -NH₂ protons (δ ~7.9 ppm, exchangeable).
¹³C NMR (DMSO-d₆) Expect signals corresponding to the 7 carbons of the benzothiazole core.
Mass Spectrometry (HRMS) Calculated for C₇H₅BrFN₂S⁺ [M+H]⁺: 246.9444; Found: consistent with calculated value.
Purity (by HPLC) ≥96%[9]

References

Application Notes and Protocols for Enzymatic Reactions Involving 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Its derivatives have been extensively investigated as potent inhibitors of various enzymes, leading to the development of therapeutic agents for a range of diseases, including cancer and neurodegenerative disorders. This document provides detailed application notes and experimental protocols for enzymatic reactions involving 2-aminobenzothiazole derivatives, focusing on their roles as enzyme inhibitors in key signaling pathways.

I. Anticancer Applications: Inhibition of the PI3K/Akt/mTOR Pathway

2-Aminobenzothiazole derivatives have emerged as significant inhibitors of the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is often dysregulated in cancer.[1][2]

Signaling Pathway Overview

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade.[3][4] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5][6] PIP3 recruits and activates Akt, which in turn phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (mTOR).[1][5] This cascade promotes cell growth, proliferation, and survival.[4] 2-Aminobenzothiazole-based inhibitors can effectively block this pathway, primarily by targeting the ATP-binding domain of PI3K, thereby halting the downstream signaling cascade and inducing anticancer effects.[2][7]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation Two_ABT 2-Aminobenzothiazole Derivatives Two_ABT->PI3K Inhibition PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Dephosphorylation mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate1 Incubate Overnight Seed_Cells->Incubate1 Add_Compounds Add 2-Aminobenzothiazole Derivatives (Serial Dilutions) Incubate1->Add_Compounds Incubate2 Incubate 48-72 hours Add_Compounds->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4 hours Add_MTT->Incubate3 Add_DMSO Add DMSO to Dissolve Formazan Incubate3->Add_DMSO Measure Measure Absorbance at 570 nm Add_DMSO->Measure Analyze Calculate IC50 Measure->Analyze AD_Enzyme_Inhibition cluster_ACh Cholinergic Synapse cluster_MAO Neuronal Mitochondria ACh Acetylcholine (ACh) AChE AChE ACh->AChE Hydrolysis Cognition Improved Cognition Two_ABT1 2-Aminobenzothiazole Derivatives Two_ABT1->AChE Inhibition Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Degradation Oxidative_Stress Reduced Oxidative Stress Two_ABT2 2-Aminobenzothiazole Derivatives Two_ABT2->MAOB Inhibition CYP450_Metabolism Parent_Compound 2-Aminobenzothiazole Derivative (Parent) CYP450 Cytochrome P450 (e.g., CYP1A1, CYP2W1) Parent_Compound->CYP450 Oxidation Metabolites Oxidized Metabolites (Active or Inactive) CYP450->Metabolites Excretion Excretion Metabolites->Excretion Synthesis_Workflow Start Start Aniline Substituted Aniline Start->Aniline Thiocyanate Ammonium/Potassium Thiocyanate Start->Thiocyanate Reaction1 Reaction with Bromine in Acetic Acid Aniline->Reaction1 Thiocyanate->Reaction1 Two_ABT_Core 2-Aminobenzothiazole Core Reaction1->Two_ABT_Core Reaction2 Further Derivatization (e.g., with chloroacetyl chloride) Two_ABT_Core->Reaction2 Final_Product Final 2-Aminobenzothiazole Derivative Reaction2->Final_Product

References

Application Notes and Protocols: Synthesis of Novel Fluorescent Dyes Using 2-Amino-4-bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Amino-4-bromo-6-fluorobenzothiazole as a versatile building block in the synthesis of novel fluorescent dyes. The inherent electronic properties of the benzothiazole core, combined with the strategic placement of bromo and fluoro substituents, make this compound an excellent starting material for creating probes for bioimaging and sensing applications.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds widely employed in the development of fluorescent probes due to their intrinsic fluorescence and synthetic versatility. The this compound scaffold offers several advantages for dye synthesis. The bromine atom at the 4-position serves as a key reactive handle for introducing a variety of fluorophores and functional groups through well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling. This modular approach allows for the creation of a diverse library of fluorescent probes with tunable photophysical properties. The fluorine atom at the 6-position can enhance the photostability and influence the electronic properties of the final dye molecule.

This document outlines the synthesis of a hypothetical, yet representative, fluorescent probe, "BTF-Fluorophore," derived from this compound. The protocols provided are based on established methodologies for the synthesis of similar benzothiazole-based dyes.

Data Presentation: Expected Photophysical Properties

The photophysical properties of fluorescent dyes are highly dependent on the conjugated fluorophore and the solvent environment. The following table summarizes the expected photophysical properties of a hypothetical BTF-Pyrene conjugate in common organic solvents, based on literature values for similar benzothiazole-pyrene conjugates.[1]

PropertyValue in DichloromethaneValue in AcetonitrileValue in Ethanol
Excitation Maximum (λex) ~350 nm~348 nm~345 nm
Emission Maximum (λem) ~400 nm~405 nm~410 nm
Stokes Shift ~50 nm~57 nm~65 nm
Quantum Yield (ΦF) HighModerateModerate
Molar Extinction Coefficient (ε) > 20,000 M⁻¹cm⁻¹> 18,000 M⁻¹cm⁻¹> 17,000 M⁻¹cm⁻¹

Experimental Protocols

Protocol 1: Synthesis of a BTF-Fluorophore via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of a fluorescent dye by coupling this compound with a suitable boronic acid derivative of a fluorophore (e.g., pyrene-1-boronic acid).

Materials:

  • This compound

  • Fluorophore-boronic acid (e.g., Pyrene-1-boronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the fluorophore-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to the flask.

  • Attach a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Application in Live-Cell Imaging

This protocol provides a general procedure for using the synthesized BTF-Fluorophore for staining and imaging live cells.

Materials:

  • Cultured cells on glass-bottom dishes or coverslips

  • Synthesized BTF-Fluorophore stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pre-warmed to 37 °C

  • Cell culture medium, pre-warmed to 37 °C

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate.

  • Probe Preparation: Prepare a working solution of the BTF-Fluorophore in pre-warmed cell culture medium or PBS. The final concentration should be optimized for each cell type and application (typically in the range of 1-10 µM).

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the BTF-Fluorophore working solution to the cells and incubate for 15-60 minutes at 37 °C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.

  • Washing (Optional but Recommended):

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Place the dish or coverslip on the stage of the fluorescence microscope.

    • Excite the probe using a light source around its excitation maximum (e.g., ~350 nm for a pyrene conjugate) and collect the emission signal around its emission maximum (e.g., ~400 nm).

    • Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity.

Visualizations

Signaling Pathway: "Turn-On" Fluorescent Probe for Analyte Detection

Many benzothiazole-based probes are designed as "turn-on" sensors. The following diagram illustrates the general mechanism where the probe is initially non-fluorescent or weakly fluorescent and exhibits a significant increase in fluorescence upon binding to a specific analyte.

TurnOnProbe cluster_0 Initial State cluster_1 Analyte Interaction cluster_2 Final State Probe BTF-Probe (Weakly Fluorescent) Analyte Target Analyte Probe->Analyte Binding Complex BTF-Probe-Analyte Complex (Highly Fluorescent) Analyte->Complex

Caption: "Turn-On" fluorescent probe mechanism.

Experimental Workflow: Synthesis and Application

The following diagram outlines the general workflow from the synthesis of the fluorescent dye to its application in cellular imaging.

Workflow Start Start: this compound Synthesis Suzuki-Miyaura Coupling with Fluorophore-Boronic Acid Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, Spectroscopy) Purification->Characterization Application Application (Live-Cell Imaging) Characterization->Application End Data Analysis Application->End

Caption: Workflow for dye synthesis and application.

Logical Relationship: Structure-Property Relationship

This diagram illustrates how modifications to the core structure of the this compound can influence the final properties of the fluorescent dye.

StructureProperty cluster_modifications Structural Modifications cluster_properties Resulting Properties Core This compound Core Structure Mod1 Choice of Fluorophore (at 4-position) Core->Mod1 Mod2 Substitution on Amino Group (at 2-position) Core->Mod2 Mod3 Fluorine Substitution (at 6-position) Core->Mod3 Prop1 Excitation/Emission Wavelength Mod1->Prop1 Prop2 Quantum Yield & Brightness Mod1->Prop2 Prop4 Solubility & Biocompatibility Mod2->Prop4 Prop3 Photostability Mod3->Prop3

Caption: Structure-property relationships in dye design.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Amino-4-bromo-6-fluorobenzothiazole synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is through the electrophilic thiocyanation of a corresponding aniline, followed by intramolecular cyclization. The typical starting material is 3-bromo-5-fluoroaniline, which is reacted with a thiocyanate salt (such as potassium or ammonium thiocyanate) in the presence of a halogenating agent like bromine, typically in a solvent such as acetic acid.

Q2: What are the primary side reactions that can lower the yield of the synthesis?

Several side reactions can occur, leading to a decreased yield of the desired product. These include:

  • Oxidation and Polymerization: The aniline starting material and intermediates can be susceptible to oxidation, leading to the formation of dark, tar-like polymeric byproducts.

  • Formation of Regioisomers: Due to the directing effects of the bromo and fluoro substituents on the aniline ring, there is a possibility of forming isomeric benzothiazole products.

  • Incomplete Cyclization: The reaction may stall at the intermediate phenylthiourea stage, especially if the cyclization conditions are not optimal.

  • Dimerization: Intermolecular reactions can lead to the formation of undesired dimeric byproducts.

Q3: How can I minimize the formation of byproducts?

To minimize byproduct formation and improve the yield, consider the following strategies:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidative side reactions.

  • Temperature Control: Careful control of the reaction temperature is crucial. The initial thiocyanation is often carried out at a low temperature, followed by a controlled increase to facilitate cyclization.

  • Purity of Reagents: Use freshly purified starting materials and dry solvents to prevent unwanted side reactions.

  • Controlled Reagent Addition: Slow, dropwise addition of bromine can help to control the exothermicity of the reaction and minimize over-bromination or other side reactions.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low or no yield of the desired product.

Possible Cause Suggested Solution
Inactive reagentsEnsure the aniline starting material is pure and the thiocyanate salt is dry. Use a fresh, unopened bottle of bromine.
Incorrect reaction temperatureStrictly follow the recommended temperature profile for both the thiocyanation and cyclization steps. Use an ice bath for initial cooling and a controlled heating mantle for subsequent steps.
Insufficient reaction timeMonitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider extending the reaction time at the cyclization temperature.
Poor quality solventUse glacial acetic acid of high purity. The presence of water can interfere with the reaction.

Problem 2: Formation of a dark, tarry substance in the reaction mixture.

Possible Cause Suggested Solution
Oxidation of the anilinePurge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.
Reaction temperature is too highOverheating can lead to polymerization. Ensure the temperature is carefully controlled, especially during the addition of bromine and the cyclization step.
Presence of metallic impuritiesUse clean glassware and high-purity reagents to avoid catalytic decomposition.

Problem 3: The isolated product is a mixture of isomers.

Possible Cause Suggested Solution
Lack of regioselectivity in the thiocyanation stepThe directing effects of the bromo and fluoro groups can lead to the formation of the thiocyanate group at different positions. While the desired isomer is usually major, careful purification is necessary.
Isomerization during workupAvoid overly harsh acidic or basic conditions during the workup procedure.
Purification Strategy
Column ChromatographyUse a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers. Monitor the fractions carefully by TLC.
RecrystallizationIf the isomers have sufficiently different solubilities, fractional recrystallization from a suitable solvent may be effective.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • 3-bromo-5-fluoroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ammonia solution (aqueous)

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-bromo-5-fluoroaniline (1.0 eq) and potassium thiocyanate (2.5 eq) in glacial acetic acid.

  • Cooling: Cool the mixture to 0-5 °C in an ice-salt bath.

  • Bromination: While maintaining the temperature below 10 °C, add a solution of bromine (1.0 eq) in glacial acetic acid dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring.

  • Cyclization: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours, then slowly heat to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a concentrated ammonia solution until it is slightly basic (pH ~8).

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the yield of the synthesis. This data is representative and may vary based on specific experimental conditions.

Table 1: Effect of Temperature on Yield

Temperature (°C) Reaction Time (h) Yield (%)
60845
80675
100468 (with increased byproducts)

Table 2: Effect of Reagent Stoichiometry on Yield

Equivalents of KSCN Equivalents of Br₂ Yield (%)
1.51.060
2.51.075
3.51.072

Visualizations

Synthesis Workflow

G A 3-bromo-5-fluoroaniline + KSCN in Acetic Acid B Cool to 0-5 °C A->B C Add Br2 in Acetic Acid B->C D Stir at RT, then heat to 80-90 °C C->D E Reaction Workup (Ice, NH3 neutralization) D->E F Filtration and Washing E->F G Recrystallization from Ethanol F->G H This compound G->H

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G Start Low Yield or Byproduct Formation Tarry Dark/Tarry Mixture? Start->Tarry Isomers Mixture of Isomers? Start->Isomers NoReaction No Reaction Start->NoReaction Tarry->Isomers No Oxidation Oxidation/Polymerization -> Use Inert Atmosphere -> Control Temperature Tarry->Oxidation Yes Purification Impure Product -> Column Chromatography -> Recrystallization Isomers->Purification Yes Reagents Check Reagent Purity and Stoichiometry Isomers->Reagents No Conditions Optimize Temperature and Reaction Time Reagents->Conditions NoReaction->Reagents

Caption: A logical guide for troubleshooting common synthesis issues.

Technical Support Center: Purification of 2-Amino-4-bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Amino-4-bromo-6-fluorobenzothiazole. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.

Troubleshooting Guide

Issue 1: Low Yield After Recrystallization

  • Question: My yield of this compound is significantly lower than expected after recrystallization. What are the possible causes and solutions?

  • Answer: Low recovery can stem from several factors:

    • Excessive Solvent: Using too much solvent will keep more of your compound dissolved in the mother liquor, even after cooling.

      • Solution: Use a minimal amount of hot solvent to fully dissolve the crude product. If you've already used too much, you can carefully evaporate some of the solvent to reach the saturation point and allow for recrystallization.

    • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound when hot but not at room temperature.

      • Solution: Conduct small-scale solvent screening with solvents like ethanol, methanol, or an ethanol/water mixture to find the optimal one.

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper.

      • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.

    • Incomplete Crystallization: The cooling period may have been too short.

      • Solution: After the flask has slowly cooled to room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.

Issue 2: The Purified Product is Still Colored

  • Question: After purification, my this compound product is a pale yellow to light brown powder, but I need a purer, less colored substance. How can I remove colored impurities?

  • Answer: A persistent color indicates the presence of impurities that have similar solubility to your target compound.

    • Solution 1: Activated Charcoal: Add a small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb many colored impurities. Be cautious not to add an excessive amount, as it can also adsorb your product. A second recrystallization may be necessary.

    • Solution 2: Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is a more rigorous purification method.

Issue 3: Oiling Out During Recrystallization

  • Question: Instead of forming crystals, my compound separates as an oil when the solution cools. What should I do?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

    • Solution 1: Reheat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly.

    • Solution 2: Try a different solvent or a mixed solvent system with a lower boiling point.

    • Solution 3: Use a seed crystal (a small, pure crystal of the product) to encourage crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purification method for this compound?

A1: The two primary methods for purifying this compound are recrystallization and silica gel column chromatography. For general purification, recrystallization is often sufficient. For achieving very high purity (>98%), column chromatography is recommended.[1]

Q2: What are the best solvents for the recrystallization of this compound?

A2: While specific data for this exact compound is limited, good starting points for solvent screening, based on similar benzothiazole structures, include ethanol, methanol, or a mixture of ethanol and water.[1][2] The compound is reportedly slightly soluble in DMSO and insoluble in water.[3][4]

Q3: What eluent system should I use for column chromatography?

A3: For the related compound 2-Amino-4-bromobenzothiazole, an eluent system of ethyl acetate/n-hexane (2:3) has been successfully used.[1] This is a good starting point for optimizing the separation of this compound.

Q4: What are the expected purity and yield for these methods?

A4: Commercially available this compound is often cited with purities of 95-98%.[3][5][6] While yields are highly dependent on the initial purity of the crude material, a well-optimized recrystallization can often yield recoveries of 70-90%.

Quantitative Data Summary

ParameterRecrystallizationColumn Chromatography
Typical Purity 95-98%>98%
Typical Solvents/Eluents Ethanol, Methanol, Ethanol/WaterEthyl Acetate/n-Hexane
Common Impurities Removed Soluble and insoluble byproductsClosely related structural analogs, colored impurities
Relative Cost LowHigh
Time Requirement ShortLong

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a test tube, add a small amount of crude this compound. Add a few drops of a potential solvent (e.g., ethanol). A suitable solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass or place them in a desiccator.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a 2:3 mixture of ethyl acetate and n-hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Analysis: Monitor the fractions using thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow start Crude this compound check_purity Assess Purity and Color start->check_purity recrystallize Recrystallization check_purity->recrystallize Minor Impurities column_chrom Column Chromatography check_purity->column_chrom Significant Impurities check_recryst Purity Acceptable? recrystallize->check_recryst check_recryst->column_chrom No final_product High-Purity Product check_recryst->final_product Yes check_column Purity Acceptable? column_chrom->check_column check_column->final_product Yes low_purity_issue Troubleshoot Method (e.g., change solvent/eluent) check_column->low_purity_issue No low_purity_issue->column_chrom

Caption: Purification method selection workflow.

RecrystallizationTroubleshooting start Recrystallization Attempt outcome Observe Outcome start->outcome success Pure Crystals Formed outcome->success Success low_yield Low Yield outcome->low_yield Problem oiling_out Product Oils Out outcome->oiling_out Problem colored_product Product Still Colored outcome->colored_product Problem sol_low_yield Reduce Solvent Volume Ensure Complete Cooling low_yield->sol_low_yield sol_oiling_out Reheat, Add More Solvent Change Solvent oiling_out->sol_oiling_out sol_colored_product Use Activated Charcoal Repeat Recrystallization colored_product->sol_colored_product

Caption: Troubleshooting common recrystallization issues.

References

Technical Support Center: Synthesis of 2-Amino-4-bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-bromo-6-fluorobenzothiazole.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via the electrophilic cyclization of 3-bromo-5-fluoroaniline with potassium thiocyanate and bromine.

Q1: My reaction yields are consistently low. What are the potential causes and solutions?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (3-bromo-5-fluoroaniline) is still present, consider extending the reaction time or slightly increasing the temperature.

  • Suboptimal Temperature Control: The reaction is exothermic, and poor temperature control can lead to byproduct formation.

    • Solution: Maintain a low temperature (typically 0-5 °C) during the addition of bromine to control the reaction rate and minimize side reactions.

  • Moisture in Reagents or Solvents: Water can react with bromine and other intermediates, reducing the yield.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.

Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely byproducts?

A2: The most common byproducts in this synthesis are dibrominated species and regioisomers.

  • Dibrominated Byproducts: The starting aniline is activated towards electrophilic substitution, and the presence of excess bromine or prolonged reaction times can lead to the formation of 2-amino-4,X-dibromo-6-fluorobenzothiazole, where the second bromine atom can add to other available positions on the aromatic ring.

  • Regioisomers: While the directing effects of the bromo and fluoro groups on the aniline ring guide the cyclization, there is a possibility of forming small amounts of the undesired regioisomer, 2-amino-7-bromo-5-fluorobenzothiazole.

Q3: How can I minimize the formation of dibrominated byproducts?

A3: To reduce polybromination:

  • Stoichiometry: Use a stoichiometric amount of bromine (or a slight excess, e.g., 1.05 equivalents) relative to the 3-bromo-5-fluoroaniline.

  • Slow Addition: Add the bromine solution dropwise to the reaction mixture at a controlled rate to avoid localized high concentrations of bromine.

  • Low Temperature: As mentioned, maintaining a low reaction temperature helps to control the reactivity of the system.

Q4: What is the best way to purify the final product and remove these byproducts?

A4: Column chromatography is the most effective method for purifying this compound from its byproducts.

  • Stationary Phase: Silica gel is a suitable stationary phase.

  • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane is typically effective for separating the desired product from less polar dibrominated byproducts and more polar impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be used for further purification after chromatography.

Q5: My final product has a persistent color, even after purification. What could be the cause?

A5: A persistent color may indicate the presence of trace impurities or degradation products.

  • Oxidation: Aromatic amines can be susceptible to air oxidation, which can lead to colored impurities.

    • Solution: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

  • Residual Bromine: Traces of bromine can impart a yellowish or brownish color.

    • Solution: Ensure the work-up procedure includes a step to quench any unreacted bromine, for example, by washing the organic layer with a sodium thiosulfate solution.

Data on Potential Byproducts

Due to the limited availability of specific quantitative data for the synthesis of this compound in published literature, the following table provides estimated percentages of common byproducts based on general principles of electrophilic aromatic substitution and benzothiazole synthesis. Actual percentages may vary depending on the specific reaction conditions.

Byproduct/ImpurityTypical Estimated Percentage (%)Factors Influencing FormationRecommended Analytical Method for Detection
Dibrominated Byproducts 5 - 15Excess bromine, higher reaction temperature, prolonged reaction time.LC-MS, GC-MS, 1H NMR
Regioisomeric Byproduct < 5Inherent directing effects of substituents on the aniline ring.LC-MS, 1H NMR, 19F NMR
Unreacted Starting Material VariableIncomplete reaction, insufficient reaction time or temperature.TLC, LC-MS, GC-MS
Oxidation Products < 2Exposure to air and light, especially during work-up and storage.HPLC, LC-MS

Key Experimental Protocol

The following is a representative protocol for the synthesis of this compound, based on common methods for analogous compounds.

Materials:

  • 3-bromo-5-fluoroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromo-5-fluoroaniline (1.0 eq) and potassium thiocyanate (2.0 eq) in glacial acetic acid under a nitrogen atmosphere.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Prepare a solution of bromine (1.05 eq) in glacial acetic acid and add it dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction progress by TLC until the starting aniline is consumed.

  • Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Visualizations

Synthetic Pathway and Potential Byproducts

Synthesis_Byproducts Synthesis of this compound and Key Byproducts Start 3-bromo-5-fluoroaniline + KSCN + Br₂ Intermediate Thiocyanation & Cyclization Start->Intermediate Glacial Acetic Acid, 0-5 °C Product This compound (Desired Product) Intermediate->Product Major Pathway Byproduct1 2-Amino-4,X-dibromo-6-fluorobenzothiazole (Dibrominated Byproduct) Intermediate->Byproduct1 Side Reaction (Excess Bromine) Byproduct2 2-Amino-7-bromo-5-fluorobenzothiazole (Regioisomeric Byproduct) Intermediate->Byproduct2 Minor Pathway

Caption: Synthetic route and formation of major byproducts.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Start Low Yield or Impure Product Check_TLC Analyze TLC of Crude Product Start->Check_TLC Incomplete_Rxn Incomplete Reaction (Starting Material Present) Check_TLC->Incomplete_Rxn Yes Multiple_Spots Multiple Spots (Byproducts) Check_TLC->Multiple_Spots Yes Solution_Incomplete Extend Reaction Time or Slightly Increase Temperature Incomplete_Rxn->Solution_Incomplete Solution_Byproducts Optimize Stoichiometry, Temperature, and Addition Rate Multiple_Spots->Solution_Byproducts Purification Purify by Column Chromatography Solution_Incomplete->Purification Solution_Byproducts->Purification

Caption: A logical workflow for troubleshooting common synthesis issues.

stability issues of 2-Amino-4-bromo-6-fluorobenzothiazole under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Amino-4-bromo-6-fluorobenzothiazole under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light and moisture. For short-term storage during experimental use, maintain the compound in a cool, dry, and dark environment.

Q2: How stable is this compound in common organic solvents?

A2: this compound exhibits good stability in common aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) at room temperature for short periods. However, prolonged storage in solution is not recommended. It is best to prepare solutions fresh before use. Stability in protic solvents like methanol and ethanol is lower, and degradation may be observed over time, especially if exposed to light or elevated temperatures.

Q3: Is this compound susceptible to degradation by light?

A3: Yes, 2-aminobenzothiazole derivatives can be susceptible to photodegradation. It is crucial to handle the compound and its solutions in low-light conditions and store them in amber-colored or foil-wrapped containers to prevent the formation of photolytic degradation products.

Q4: What is the expected stability of this compound under acidic and basic conditions?

A4: The amino group at the 2-position and the nitrogen atom in the thiazole ring make the molecule susceptible to hydrolysis under both acidic and basic conditions. Degradation is expected to be more rapid at elevated temperatures. The primary degradation pathway under harsh hydrolytic conditions is likely the cleavage of the thiazole ring.

Q5: Are there any known incompatible reagents with this compound?

A5: Avoid strong oxidizing agents, as the amino group and the thiazole ring are susceptible to oxidation. Reactions with strong acids and bases should be carefully controlled as they can catalyze degradation.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Unexpected Peaks Observed in HPLC Analysis
  • Possible Cause 1: On-column Degradation.

    • Troubleshooting:

      • Ensure the mobile phase is compatible and has the appropriate pH.

      • Use a lower column temperature.

      • Inject a freshly prepared sample and compare it with one that has been sitting in the autosampler.

  • Possible Cause 2: Degradation in Solution.

    • Troubleshooting:

      • Prepare solutions fresh before analysis.

      • If using an autosampler, ensure the vial compartment is cooled.

      • Protect the solution from light by using amber vials or covering the autosampler tray.

  • Possible Cause 3: Presence of Impurities in the Starting Material.

    • Troubleshooting:

      • Review the certificate of analysis (CoA) for the batch of the compound.

      • Characterize the impurities using techniques like LC-MS/MS and NMR.

Issue 2: Poor Mass Balance in Stability Studies
  • Possible Cause 1: Formation of Non-UV Active Degradants.

    • Troubleshooting:

      • Employ a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to a UV detector.

      • Use a mass spectrometer to search for potential non-chromophoric degradation products.

  • Possible Cause 2: Formation of Volatile Degradants.

    • Troubleshooting:

      • Analyze the headspace of a stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Possible Cause 3: Adsorption of the Compound or Degradants onto Container Surfaces.

    • Troubleshooting:

      • Use silanized glass vials or polypropylene containers.

      • Perform a recovery study from the container surfaces.

Issue 3: Rapid Discoloration of the Compound or Solution
  • Possible Cause 1: Oxidation.

    • Troubleshooting:

      • Handle the compound under an inert atmosphere (e.g., nitrogen or argon).

      • Use degassed solvents for preparing solutions.

      • Avoid sources of free radicals.

  • Possible Cause 2: Photodegradation.

    • Troubleshooting:

      • Work in a dark or dimly lit environment.

      • Use amber glassware and protect solutions from light at all times.

Summary of Stability Data

The following table summarizes the expected stability of this compound under various stress conditions. This data is based on general knowledge of benzothiazole chemistry and forced degradation studies of similar molecules. Quantitative values should be determined experimentally.

Stress ConditionReagent/ConditionTemperatureExpected StabilityPotential Degradation Products
Acid Hydrolysis 0.1 M HCl60°CLowThiazole ring-opened products, de-aminated species
Base Hydrolysis 0.1 M NaOH60°CLowThiazole ring-opened products
Oxidation 3% H₂O₂Room TemperatureLowN-oxides, azo-dimers, ring-opened products
Thermal (Solid) Dry Heat80°CModerateDecomposition products (unspecified)
Photolytic UV/Visible LightRoom TemperatureLowHydroxylated species, polymeric material

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare 1 mg/mL Stock Solution in Acetonitrile/Water (1:1) acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) start->base oxidation Oxidation (3% H2O2, RT, 24h) start->oxidation photo Photolytic (ICH Q1B, 24h) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze all samples by Stability-Indicating HPLC-UV/MS oxidation->analyze thermal Thermal (Solid) (80°C, 48h) dissolve Dissolve Thermal Sample thermal->dissolve photo->analyze neutralize->analyze dissolve->analyze thermal_solid Solid Compound thermal_solid->thermal

Caption: Workflow for the forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 1:1 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a 100 µg/mL solution of the compound in a transparent container to a photostability chamber (ICH Q1B option 2) for 24 hours.

  • Sample Analysis:

    • At the end of the incubation period, neutralize the acidic and basic samples.

    • Dissolve the thermally stressed solid sample in the stock solution solvent.

    • Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC Method

A general-purpose reverse-phase HPLC method for monitoring the stability of this compound is provided below. This method should be validated for its stability-indicating properties.

HPLC_Method_Diagram hplc_system HPLC System Column: C18 (e.g., 4.6 x 150 mm, 3.5 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Gradient: 10-90% B over 20 min Flow Rate: 1.0 mL/min Column Temp: 30°C Injection Vol: 10 µL Detection: UV at 254 nm and Mass Spectrometry data_analysis data_analysis hplc_system->data_analysis Data Acquisition & Analysis

Caption: Key parameters for a stability-indicating HPLC method.

Potential Degradation Pathway

Based on the chemical structure and known reactivity of related compounds, a potential degradation pathway for this compound under oxidative and hydrolytic stress is proposed below.

Degradation_Pathway cluster_oxidation Oxidative Stress (e.g., H2O2) cluster_hydrolysis Hydrolytic Stress (Acid/Base) cluster_photolytic Photolytic Stress (UV/Vis) parent This compound n_oxide N-Oxide Derivative parent->n_oxide azo_dimer Azo-Dimer parent->azo_dimer ring_opened Thiazole Ring Cleavage Products parent->ring_opened hydroxylated Hydroxylated Derivatives parent->hydroxylated

Caption: Plausible degradation pathways under different stress conditions.

Technical Support Center: Optimizing Derivatization of 2-Amino-4-bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of 2-Amino-4-bromo-6-fluorobenzothiazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis and derivatization of this compound and its derivatives.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the derivatization of this compound can stem from several factors, depending on the reaction type.

  • For N-Acylation:

    • Incomplete reaction: Ensure you are using a sufficient excess of the acylating agent and an appropriate base (e.g., triethylamine, pyridine) to neutralize the acid byproduct.[1]

    • Hydrolysis of acylating agent: Use anhydrous solvents and reagents, as moisture can decompose reactive acylating agents like acyl chlorides.

    • Low reactivity of the amine: The electron-withdrawing effects of the bromine and fluorine atoms can reduce the nucleophilicity of the 2-amino group. Consider using a stronger acylating agent or a more effective catalyst.

  • For Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig):

    • Catalyst poisoning: The sulfur and nitrogen atoms in the benzothiazole ring can coordinate to the palladium catalyst, leading to deactivation.[2] Using bulky, electron-rich phosphine ligands can often mitigate this.

    • Suboptimal reaction conditions: The choice of base, solvent, and temperature is critical. A thorough optimization of these parameters is often necessary. For Suzuki reactions, common bases include K₂CO₃ and K₃PO₄, while Buchwald-Hartwig aminations often employ stronger bases like NaOtBu.[3][4]

    • Poor quality of reagents: Ensure your arylboronic acid (for Suzuki) or amine (for Buchwald-Hartwig) is pure. Boronic acids can degrade over time.[5]

Question 2: I am observing significant side product formation in my cross-coupling reaction. What are the likely side reactions and how can I minimize them?

Answer: The most common side reactions in palladium-catalyzed cross-coupling reactions with this compound are dehalogenation and homocoupling.

  • Dehalogenation: This is the replacement of the bromine atom with a hydrogen atom. It can be caused by:

    • Presence of water or other proton sources: Using anhydrous solvents and reagents is crucial.[6]

    • Certain bases or additives: Some bases or additives can act as hydride donors.

    • High temperatures: Elevated temperatures can promote this side reaction.[5] Mitigation:

    • Use thoroughly dried solvents and reagents.

    • Screen different bases to find one that minimizes dehalogenation.

    • Run the reaction at the lowest effective temperature.

  • Homocoupling: This is the coupling of two molecules of the starting benzothiazole or the boronic acid. It is often promoted by the presence of oxygen. Mitigation:

    • Thoroughly degas your reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[5]

Question 3: How do I choose the best purification method for my derivatized product?

Answer: The choice of purification method depends on the physical properties of your product (solid or oil) and the nature of the impurities.

  • Column Chromatography: This is a versatile method for separating compounds with different polarities. For 2-aminobenzothiazole derivatives, silica gel is a common stationary phase. The eluent system is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[7][8] A gradient elution, where the polarity of the eluent is gradually increased, is often effective.[8]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining high-purity material. The key is to find a solvent in which your product is highly soluble at high temperatures and poorly soluble at low temperatures. Common solvents for recrystallizing 2-aminobenzothiazole derivatives include ethanol, methanol, and chloroform.[9]

Data Presentation

The following tables summarize typical reaction conditions for common derivatization reactions of halogenated 2-aminobenzothiazoles. Note that optimal conditions for this compound may require some optimization.

Table 1: N-Acylation of Halogenated 2-Aminobenzothiazoles

Acylating AgentBaseSolventTemperatureTime (h)Yield (%)Reference
Chloroacetyl chlorideTriethylamineBenzeneIce-cold to RT675
Acetic AnhydridePyridinePyridine0°C to RT2-4High[10]
Acetic AnhydrideSodium AcetateAcetic Acid/WaterRT-Good[10]

Table 2: Suzuki-Miyaura Coupling of Bromo-2-Aminobenzothiazole Derivatives

Arylboronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Arylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O953165-75[3]
Arylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Dioxane/H₂O953175[3]
Arylboronic acidPdCl₂(PPh₃)₂-K₂CO₃DMF/EtOH1002Good[3]

Table 3: Buchwald-Hartwig Amination of Aryl Bromides with Amines (General Conditions)

AmineCatalyst (mol%)LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Primary/Secondary AminePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBuToluene or Dioxane80-11012-24Variable[4]
Primary/Secondary AminePd(OAc)₂ (1-2)RuPhos (2-4)K₃PO₄Toluene or Dioxane80-11012-24Variable[4]

Experimental Protocols

Protocol 1: General Procedure for N-Acetylation of this compound

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.[10]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₃PO₄ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane and water (4:1 ratio).

  • Reaction: Heat the reaction mixture to 95-100 °C with vigorous stirring for 12-24 hours under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]

Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In a glovebox, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the corresponding ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq) to a dry reaction vial.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane to the vial.

  • Reaction: Seal the vial and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.[4]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Weigh Reactants: This compound, Coupling Partner, Catalyst, Ligand, Base C Establish Inert Atmosphere (Argon or Nitrogen) A->C 1. B Add Anhydrous, Degassed Solvent D Heat to Optimized Temperature with Stirring B->D 3. C->B 2. E Monitor Reaction Progress (TLC, LC-MS) D->E 4. Monitor F Cool to Room Temperature & Quench Reaction E->F 5. Completion G Aqueous Work-up (Extraction with Organic Solvent) F->G 6. H Dry Organic Layer & Concentrate G->H 7. I Purify Product (Column Chromatography or Recrystallization) H->I 8. J Characterize Pure Product (NMR, MS, etc.) I->J 9.

Caption: General experimental workflow for derivatization reactions.

troubleshooting_tree Start Low or No Product Yield CAT Catalyst Issue? Start->CAT COND Suboptimal Conditions? Start->COND REAG Reagent Problem? Start->REAG SIDE Side Reactions Dominant? Start->SIDE CAT_SOL1 Use fresh catalyst/precatalyst. Increase catalyst loading. CAT->CAT_SOL1 Poisoning/Deactivation CAT_SOL2 Screen different ligands (e.g., bulky, electron-rich phosphines). CAT->CAT_SOL2 Suboptimal Ligand CAT_SOL3 Ensure inert atmosphere to prevent catalyst oxidation. CAT->CAT_SOL3 Oxidation COND_SOL1 Optimize temperature. (Increase incrementally or decrease to prevent degradation). COND->COND_SOL1 Temperature COND_SOL2 Screen different bases (e.g., K₂CO₃, K₃PO₄, NaOtBu). COND->COND_SOL2 Base COND_SOL3 Screen anhydrous, degassed solvents (e.g., Toluene, Dioxane, DMF). COND->COND_SOL3 Solvent REAG_SOL1 Use high-purity, anhydrous reagents. REAG->REAG_SOL1 Purity/Moisture REAG_SOL2 Check stability of boronic acid. Consider using boronate esters. REAG->REAG_SOL2 Degradation SIDE_SOL1 For dehalogenation: Use anhydrous conditions, lower temperature. SIDE->SIDE_SOL1 Dehalogenation SIDE_SOL2 For homocoupling: Thoroughly degas reaction mixture. SIDE->SIDE_SOL2 Homocoupling

Caption: Troubleshooting decision tree for low-yield reactions.

References

troubleshooting guide for 2-aminobenzothiazole synthesis reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for common issues encountered during the synthesis of 2-aminobenzothiazole. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-aminobenzothiazole?

A1: The most prevalent methods include the Hugerschoff reaction, which involves the cyclization of arylthioureas with a halogen, and the Jacobsen synthesis, a one-pot reaction of an aniline, a thiocyanate salt, and a halogen.[1][2] Modern approaches often utilize metal catalysts (e.g., Ru, Pd, Cu) for the intramolecular oxidative cyclization of N-arylthioureas or the reaction of 2-haloanilines with dithiocarbamates, which can offer milder reaction conditions and improved yields.[2][3]

Q2: What are the primary challenges encountered during the synthesis of 2-aminobenzothiazoles?

A2: Researchers often face challenges such as low yields, the formation of undesired side products, and difficulties in purifying the final compound.[2] Common side products include regioisomers (e.g., 5- versus 7-substituted benzothiazoles when using meta-substituted anilines), products from aromatic bromination, and para-thiocyanation of the starting aniline.[2][4]

Q3: How do substituents on the aniline precursor influence the reaction outcome?

A3: The electronic properties of substituents on the aniline ring can significantly affect the reaction. Electron-donating groups generally facilitate the reaction, whereas strong electron-withdrawing groups can deactivate the ring, sometimes requiring harsher reaction conditions and resulting in lower yields.[2] The position of the substituent also governs the regioselectivity of the cyclization.

Q4: My reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A4: Low yields can arise from several factors, including incomplete reactions, degradation of starting materials or products, and competing side reactions.[2] To troubleshoot, consider the following:

  • Reagent Quality: Ensure all reagents, especially the aniline and thiocyanate salt, are pure and dry, as impurities can interfere with the reaction.[2]

  • Reaction Temperature: Precise temperature control is crucial. For the Hugerschoff reaction, initial bromination is often conducted at low temperatures (e.g., 0–5 °C) to manage the reaction rate and minimize side reactions.[2][5]

  • Stoichiometry: Carefully control the stoichiometry of your reagents.

Q5: I am observing significant side product formation. How can I minimize this?

A5: The formation of side products is a common problem. The strategy to minimize them depends on the type of side product observed:

  • Aromatic Bromination: If you observe bromination of the aromatic ring, it may be due to excess bromine. Add the brominating agent dropwise at a low temperature to maintain a low concentration in the reaction mixture and use a precise stoichiometric amount.[2]

  • Para-thiocyanation: This side reaction is more common with 4-unsubstituted anilines.[4] One strategy is to protect the para position with a suitable blocking group that can be removed later. Alternatively, a two-step approach where the arylthiourea is first synthesized and then cyclized (the Hugerschoff reaction) can offer better control.[2][4]

  • Formation of Regioisomers: The use of meta-substituted anilines can lead to a mixture of 5- and 7-substituted 2-aminobenzothiazoles.[2] The regioselectivity can be influenced by the steric and electronic nature of the substituent.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Flowchart for 2-Aminobenzothiazole Synthesis start Low Yield or Side Products Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_temp Verify Reaction Temperature Control start->check_temp low_yield_analysis Analyze Potential Causes for Low Yield check_reagents->low_yield_analysis check_temp->low_yield_analysis side_product_analysis Identify Side Products (e.g., by NMR, MS) bromination Issue: Aromatic Bromination side_product_analysis->bromination Aromatic Bromination thiocyanation Issue: Para-thiocyanation side_product_analysis->thiocyanation Para-thiocyanation regioisomers Issue: Regioisomer Formation side_product_analysis->regioisomers Regioisomers low_yield_analysis->side_product_analysis Side products also present incomplete_reaction Issue: Incomplete Reaction low_yield_analysis->incomplete_reaction No major side products degradation Issue: Product/Reagent Degradation low_yield_analysis->degradation No major side products optimize_bromine Solution: Control Bromine Addition (slow, low temp) bromination->optimize_bromine protecting_group Solution: Use Protecting Group or Two-Step Synthesis thiocyanation->protecting_group modify_conditions Solution: Modify Reaction Conditions to Favor One Isomer regioisomers->modify_conditions increase_time_temp Solution: Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp optimize_conditions Solution: Optimize Reaction Conditions (e.g., milder temp) degradation->optimize_conditions end Successful Synthesis optimize_bromine->end protecting_group->end modify_conditions->end increase_time_temp->end optimize_conditions->end

Caption: Troubleshooting workflow for 2-aminobenzothiazole synthesis.

Experimental Protocols

General Procedure for Hugerschoff Synthesis of 2-Aminobenzothiazole

This method involves the oxidative cyclization of an arylthiourea using bromine.

  • Preparation of Arylthiourea (if not commercially available):

    • Dissolve the corresponding aniline in a suitable solvent (e.g., ethanol).

    • Add an equimolar amount of ammonium thiocyanate.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and pour it into cold water to precipitate the arylthiourea.

    • Filter, wash with water, and dry the solid.

  • Cyclization to 2-Aminobenzothiazole:

    • Dissolve the arylthiourea in a solvent such as chloroform or acetic acid.[6]

    • Cool the solution in an ice bath (0-5 °C).[1]

    • Slowly add a solution of bromine in the same solvent dropwise with constant stirring. Maintain the temperature below 10 °C.[5]

    • After the addition is complete, continue stirring at room temperature for a few hours.

    • Pour the reaction mixture into a large volume of ice water.[1]

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonia solution) to precipitate the crude product.[1][6]

    • Filter the solid, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminobenzothiazole.[1]

One-Pot Jacobsen-type Synthesis of 6-methoxy-2-aminobenzothiazole

This is a one-pot reaction involving an aniline, ammonium thiocyanate, and bromine.

  • Dissolve p-anisidine (10.6 g, 0.085 mol) in glacial acetic acid (40 mL).[1]

  • In a separate flask, dissolve ammonium thiocyanate (23.4 g, 0.308 mol) in glacial acetic acid (75 mL).[1]

  • Add the p-anisidine solution to the ammonium thiocyanate solution.[1]

  • Cool the mixture to 0°C in an ice bath with continuous stirring.[1]

  • Prepare a solution of bromine (6.5 mL) in glacial acetic acid (30 mL).[1]

  • Add the bromine solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0°C.[1]

  • Continue stirring for an additional 2 hours at room temperature.[1]

  • Pour the reaction mixture into 500 mL of ice water and neutralize with a saturated sodium bicarbonate solution.[1]

  • Collect the precipitate by filtration, wash with water, and dry.[1]

  • Recrystallize the crude product from ethanol to yield pure 6-methoxy-2-aminobenzothiazole.[1]

Quantitative Data Summary

Starting AnilineReaction MethodYield (%)Reference
p-TolylthioureaSulfuric acid, Bromine92% (as sulfate salt)[5]
p-ChlorophenylthioureaSulfuric acid, HBr92% (as sulfate salt)[5]
4-FluoroanilineFeCl3-catalyzed tandem reaction95%[7]
4-ChloroanilineFeCl3-catalyzed tandem reaction92%[7]
AnilineSolid-phase synthesis74%[4]
3-BromoanilineSolid-phase synthesis63%[4]
3-MethoxyanilineSolid-phase synthesis53%[4]

References

Technical Support Center: Synthesis of Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of substituted benzothiazoles. The following troubleshooting guides and FAQs provide direct solutions to specific experimental issues.

Troubleshooting Guide

This section addresses common problems that can arise during the synthesis of substituted benzothiazoles, offering potential causes and actionable solutions in a question-and-answer format.

Q1: My final yield of substituted benzothiazole is consistently low. What are the primary causes and how can I improve it?

A: Low yields are a frequent challenge in benzothiazole synthesis and can stem from several factors, including incomplete reactions, suboptimal conditions, and the reactivity of your starting materials.

  • Potential Cause 1: Incomplete Cyclization/Oxidation. The reaction proceeds through a benzothiazoline intermediate, which must be oxidized to the final aromatic benzothiazole.[1] If this oxidation step is inefficient, the reaction will stall, leading to low yields of the desired product.[2]

    • Solution: Ensure an adequate oxidant is present. For many syntheses, atmospheric oxygen is sufficient if the reaction is open to the air.[2] In other cases, a specific oxidizing agent is required. A common and highly efficient system is the combination of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in ethanol at room temperature.[2][3] Dimethyl sulfoxide (DMSO) can also serve as both the solvent and the oxidant, often at elevated temperatures.[2][4]

  • Potential Cause 2: Suboptimal Reaction Conditions. The choice of solvent, temperature, and catalyst is critical.

    • Solution: A systematic optimization of reaction conditions is recommended. Common solvents include ethanol and DMSO.[2] The optimal temperature can range from room temperature to reflux, depending on the specific substrates.[2] Modern approaches using microwave irradiation have been shown to dramatically reduce reaction times and often increase yields.[2] Solvent-free conditions can also improve yields and simplify the workup process.[2]

  • Potential Cause 3: Substrate Reactivity. The nature of the aldehyde or carboxylic acid used significantly impacts the reaction outcome.

    • Solution: Aromatic aldehydes, especially those with electron-withdrawing groups, tend to be more reactive and give higher yields.[2][3] Aliphatic aldehydes may be less reactive and can result in lower yields.[2][3] While carboxylic acids can be used, they may require harsher conditions or specific catalysts, sometimes producing lower yields compared to their corresponding aldehydes.[2]

Q2: My reaction mixture turns dark, and I'm isolating a significant amount of a disulfide byproduct. How can this be prevented?

A: This is a classic side reaction. The starting material, 2-aminothiophenol, is highly susceptible to oxidative dimerization, forming 2,2'-dithiobis(aniline), a disulfide byproduct.[1] This is particularly common when reactions are run under aerobic conditions.[1]

  • Solution 1: Use an Inert Atmosphere. Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize the oxidation of the sensitive thiol group.[4]

  • Solution 2: Purity of Starting Material. Ensure the 2-aminothiophenol is pure and stored correctly. If it has been exposed to air for extended periods, it may already contain the disulfide impurity. Using freshly purified starting material is recommended.[4]

  • Solution 3: Prompt Work-up. Avoid unnecessarily long reaction times or excessive heating, as these conditions can promote the formation of byproducts. Once the reaction is complete, as monitored by Thin-Layer Chromatography (TLC), proceed with the work-up promptly.[4]

Q3: The purification of my final product is proving difficult, with multiple spots on TLC and challenges in crystallization. What purification strategies can I employ?

A: Purification can be challenging due to the presence of byproducts with similar polarity to the desired benzothiazole or because the product is an oil.

  • Solution 1: Optimize Column Chromatography. If impurities have similar polarity to your product, careful optimization of the solvent system for column chromatography is crucial. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation.[4] The use of column chromatography is a noted drawback of some synthetic methods.[3]

  • Solution 2: Recrystallization. Recrystallization from a suitable solvent system, such as ethanol/water, can be an effective method for purification.[4] For products that are off-white or yellowish, treating a hot ethanol solution with activated carbon (Norit) before recrystallization can help remove colored impurities.[5]

  • Solution 3: Induce Crystallization. If the product is an oil, try triturating it with a non-polar solvent like hexane or pentane. This process can often induce crystallization, allowing for isolation by filtration.[4]

Frequently Asked Questions (FAQs)

Q1: What is the role of DMSO in benzothiazole synthesis?

A: Dimethyl sulfoxide (DMSO) is a versatile reagent in this context. It is frequently used as a polar aprotic solvent that can dissolve the reactants effectively.[4] Crucially, at elevated temperatures (e.g., 120 °C), it also functions as an oxidant, facilitating the final aromatization step from the benzothiazoline intermediate to the benzothiazole.[2][4]

Q2: Can other solvents be used for this synthesis?

A: Yes, while DMSO is common, ethanol is another frequently used solvent, particularly for reactions conducted at room temperature or under reflux.[2] Some modern, "green" chemistry approaches also utilize water as a solvent or employ solvent-free conditions, which can simplify the work-up and reduce environmental impact.[2][6]

Q3: What are the advantages of using microwave-assisted synthesis?

A: Microwave irradiation is a modern technique that offers several benefits. It can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods.[2] This is particularly useful for reactions that are sluggish or require harsh conditions.[2]

Data Presentation: Impact of Reaction Conditions

The following table summarizes yields for the synthesis of 2-aryl benzothiazoles under various catalytic and solvent conditions, illustrating the impact of different methodologies.

Catalyst / SystemReactantsSolventTemperatureTimeYield (%)Reference
H₂O₂/HCl2-Aminothiophenol, Aromatic AldehydesEthanolRoom Temp.45-60 min85-94[3]
DMSO (as oxidant)2-Aminothiophenol, BenzaldehydeDMSO120 °C4-6 hoursHigh[4]
FeCl₃/Montmorillonite K-102-Aminothiophenol, Aromatic Aldehydes- (Ultrasound)-0.7-5 hours33-95[3]
ZnO Nanoparticles2-Aminothiophenol, Aromatic Aldehydes- (Solvent-free)Room Temp.30 min79-91[3]
[bmim][FeCl₄] (Ionic Liquid)2-Aminothiophenol, Aromatic Aldehydes- (Solvent-free)-30-90 min82-94[3]
Molecular Iodine2-Aminothiophenol, Benzoic Acids- (Solid-phase)-10 minExcellent[7]

Experimental Protocols

Protocol: Synthesis of 2-Aryl-Benzothiazole using H₂O₂/HCl

This protocol details a common and efficient method for synthesizing 2-aryl-benzothiazoles from 2-aminothiophenol and an aromatic aldehyde at room temperature.[2][3]

Materials:

  • 2-Aminothiophenol

  • Substituted Aromatic Aldehyde

  • Ethanol

  • 30% Hydrogen Peroxide (H₂O₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice-cold water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Glassware for filtration (e.g., Büchner funnel)

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.[2]

  • Reagent Addition: While stirring the solution at room temperature, add 30% hydrogen peroxide (approx. 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (approx. 3.0 mmol).[2]

  • Reaction Monitoring: Continue stirring the mixture at room temperature. Monitor the reaction's progress by TLC until the starting materials are consumed (typically 45-60 minutes).[2]

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-cold water. A solid precipitate should form.[2]

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with water and dry to obtain the crude 2-aryl-benzothiazole.[2]

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.[4]

Visualizations

G cluster_reactants Reactants cluster_process Reaction Process R1 2-Aminothiophenol INT Benzothiazoline Intermediate R1->INT Condensation R2 Aldehyde (R-CHO) R2->INT PROD 2-Substituted Benzothiazole INT->PROD Oxidation (e.g., O₂, H₂O₂, DMSO)

Caption: General synthetic pathway for 2-substituted benzothiazoles.

G start Low Yield Observed q1 Check TLC for unreacted starting material start->q1 q2 Isolate and analyze major spot(s). Is it the benzothiazoline intermediate? q1->q2 No sol1 Optimize conditions: - Increase reaction time - Increase temperature - Check catalyst activity q1->sol1 Yes q3 Check for disulfide byproduct formation q2->q3 No sol2 Improve oxidation step: - Add stronger oxidant (H₂O₂) - Ensure air access - Switch to DMSO as oxidant q2->sol2 Yes sol3 Prevent thiol oxidation: - Use inert atmosphere (N₂/Ar) - Use fresh 2-aminothiophenol q3->sol3 Yes end Yield Improved sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for low product yield.

G cluster_main Desired Reaction cluster_side Side Reaction R1 2-Aminothiophenol PROD Benzothiazole R1->PROD R2 Aldehyde R2->PROD R1_2 2 x 2-Aminothiophenol BYPROD 2,2'-dithiobis(aniline) (Disulfide Byproduct) R1_2->BYPROD Oxidation (e.g., Air)

Caption: Competing side reaction: oxidative dimerization of 2-aminothiophenol.

References

Technical Support Center: Degradation of 2-Amino-4-bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Amino-4-bromo-6-fluorobenzothiazole. The information is based on established principles of benzothiazole degradation and analysis of related halogenated analogs.

Frequently Asked Questions (FAQs)

Q1: What are the likely initial steps in the microbial degradation of this compound?

A1: Based on studies of related benzothiazoles, the initial microbial degradation is likely to proceed via hydroxylation. Microorganisms, such as those from the Rhodococcus genus, are known to hydroxylate the benzothiazole ring structure.[1][2] The amino group and halogen substituents will influence the position of this hydroxylation. Another potential initial step is dehalogenation, where the bromine atom is removed.

Q2: What abiotic degradation pathways should be considered for this compound?

A2: Abiotic degradation, particularly through photolysis (UV light) or advanced oxidation processes (e.g., UV/persulfate or UV/peracetic acid), is a probable pathway.[3][4] These processes often involve the generation of highly reactive hydroxyl radicals that attack the benzothiazole ring, leading to hydroxylation and potential ring cleavage.[3][4]

Q3: How might the fluorine and bromine substituents affect the degradation of the molecule?

A3: The fluorine atom, being highly electronegative, can increase the oxidative stability of the benzene ring, potentially making it more resistant to initial degradation. The carbon-fluorine bond is generally strong and less susceptible to cleavage. The bromine atom, however, is a better leaving group and may be removed through reductive or hydrolytic dehalogenation by microbial enzymes.[5]

Q4: My microbial culture is not degrading this compound. What are some possible reasons?

A4: Several factors could contribute to a lack of degradation:

  • Toxicity: The compound or its intermediates may be toxic to the microorganisms at the concentration used. Consider performing a toxicity assay.

  • Acclimation: The microbial consortium may require a period of acclimation to the compound as a sole carbon or nitrogen source.

  • Co-metabolism: Degradation may require a primary carbon source for the microorganisms to produce the necessary enzymes (co-metabolism).[6]

  • Inappropriate Microbial Strain: The selected microbial culture may not possess the enzymatic machinery to initiate degradation. Consider using cultures known to degrade halogenated aromatic compounds, such as Rhodococcus species.[1][2]

Q5: I am observing the formation of multiple unknown peaks in my HPLC analysis during a degradation experiment. What could these be?

A5: The unknown peaks likely represent degradation intermediates. For this compound, these could include:

  • Hydroxylated derivatives of the parent compound.

  • Dehalogenated (debrominated) analogs.

  • Products of amino group modification (e.g., deamination).

  • Ring-opened products if the degradation has proceeded further. Further analysis using mass spectrometry (LC-MS) is essential for the identification of these intermediates.

Troubleshooting Guides

Issue 1: Poor or No Degradation Observed
Possible Cause Troubleshooting Step
Compound Toxicity Perform a dose-response experiment to determine the inhibitory concentration. Start with a lower concentration of the substrate.
Lack of Microbial Acclimation Gradually increase the concentration of the compound in the culture medium over several transfers to allow for microbial adaptation.
Nutrient Limitation Ensure the growth medium contains all necessary macro- and micronutrients. Consider supplementing with a readily available carbon source to promote co-metabolism.
Sub-optimal pH or Temperature Optimize the pH and temperature of the incubation conditions for the specific microbial culture being used.
Inhibitory Intermediates Sample at earlier time points to check for the transient accumulation of potentially toxic intermediates.
Issue 2: Inconsistent or Irreproducible Degradation Rates
Possible Cause Troubleshooting Step
Inoculum Variability Standardize the inoculum preparation, ensuring a consistent cell density and growth phase for each experiment.
Abiotic Degradation Interference Run parallel abiotic controls (e.g., sterile medium with the compound, with and without light exposure) to quantify any non-biological degradation.
Adsorption to Labware Use silanized glassware to minimize adsorption of the hydrophobic compound to surfaces. Quantify the amount of compound in control vessels without inoculum.
Incomplete Dissolution Ensure the compound is fully dissolved in the medium. The use of a co-solvent may be necessary, but its potential effect on the microorganisms should be evaluated.

Experimental Protocols

Protocol 1: Aerobic Biodegradation Assay
  • Culture Preparation: Grow the selected microbial strain(s) in a suitable liquid medium to the late exponential phase.

  • Inoculation: Harvest the cells by centrifugation, wash with a sterile phosphate buffer, and resuspend in a minimal salt medium.

  • Assay Setup: Add the washed cell suspension to the minimal salt medium containing a known concentration of this compound (e.g., 10-50 mg/L). Include a sterile control (no inoculum) and a cell control (no substrate).

  • Incubation: Incubate the flasks on a rotary shaker at an appropriate temperature (e.g., 28-30°C) in the dark to prevent photodegradation.

  • Sampling: Withdraw aliquots at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Sample Preparation: Centrifuge the aliquots to remove biomass. The supernatant can be directly analyzed or subjected to solid-phase extraction for concentration of the analyte and its metabolites.

  • Analysis: Analyze the concentration of the parent compound and the formation of any intermediates using High-Performance Liquid Chromatography (HPLC) with a UV detector or, for more detailed analysis, a mass spectrometer (LC-MS).

Protocol 2: Photodegradation Assay
  • Solution Preparation: Prepare a solution of this compound in a relevant aqueous matrix (e.g., deionized water, buffered solution) at a known concentration.

  • Irradiation: Place the solution in a quartz vessel and expose it to a light source (e.g., a xenon lamp simulating sunlight or a UV lamp).

  • Control: Prepare a control sample that is kept in the dark at the same temperature to account for any non-photolytic degradation.

  • Sampling: Collect samples at defined time points during irradiation.

  • Analysis: Analyze the samples by HPLC or LC-MS to determine the degradation rate of the parent compound and identify transformation products.

Data Presentation

While no specific quantitative data for the degradation of this compound was found, a template for presenting such data is provided below.

Table 1: Hypothetical Degradation of this compound under Different Conditions.

Condition Initial Concentration (µM) Degradation Rate Constant (k) Half-life (t½) Major Metabolite(s) Identified
Rhodococcus sp. (Aerobic)500.05 hr⁻¹13.9 hrHydroxylated-aminobromofluorobenzothiazole
UV Irradiation (pH 7)500.12 hr⁻¹5.8 hrHydroxylated-aminobromofluorobenzothiazole, Debrominated-aminofluorobenzothiazole
Sterile Control (Dark)50< 0.001 hr⁻¹> 700 hrNot Applicable

Visualizations

Degradation_Pathway cluster_microbial Microbial Degradation cluster_abiotic Abiotic Degradation (e.g., Photolysis) parent This compound hydroxylation Hydroxylation parent->hydroxylation Hydroxylase dehalogenation Dehalogenation (Debromination) parent->dehalogenation Dehalogenase hydroxylation_abiotic Hydroxylation parent->hydroxylation_abiotic •OH radicals hydroxylated_product Hydroxylated Intermediate hydroxylation->hydroxylated_product dehalogenated_product Debrominated Intermediate dehalogenation->dehalogenated_product ring_cleavage_microbial Ring Cleavage Products hydroxylated_product->ring_cleavage_microbial Further Oxidation dehalogenated_product->ring_cleavage_microbial Further Oxidation hydroxylated_product_abiotic Hydroxylated Intermediate hydroxylation_abiotic->hydroxylated_product_abiotic ring_cleavage_abiotic Ring Cleavage Products hydroxylated_product_abiotic->ring_cleavage_abiotic Further Oxidation Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Sample Analysis start Start Experiment setup_microbial Microbial Culture with Substrate start->setup_microbial setup_abiotic Aqueous Solution with Substrate (UV/Light) start->setup_abiotic setup_control Sterile Control start->setup_control incubation Incubation under Controlled Conditions setup_microbial->incubation setup_abiotic->incubation setup_control->incubation sampling Time-course Sampling incubation->sampling preparation Sample Preparation (e.g., Centrifugation, SPE) sampling->preparation hplc HPLC-UV Analysis (Quantification) preparation->hplc lcms LC-MS/MS Analysis (Identification) preparation->lcms data Data Analysis and Pathway Elucidation hplc->data lcms->data

References

Technical Support Center: Enhancing the Purity of 2-Amino-4-bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the purity of 2-Amino-4-bromo-6-fluorobenzothiazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Problem: The crude product is a dark or discolored powder.

  • Potential Cause: The discoloration of 2-aminobenzothiazole derivatives is often due to the aerial oxidation of the amino group, leading to the formation of colored polymeric by-products. This can be exacerbated by exposure to light and air.

  • Suggested Solution:

    • Decolorization: Before recrystallization, dissolve the crude product in a suitable hot solvent and treat it with a small amount of activated charcoal. The charcoal can adsorb many colored impurities. After a short period of gentle boiling, perform a hot filtration to remove the charcoal.

    • Inert Atmosphere: When possible, perform purification and drying steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Storage: Store the purified compound in a tightly sealed container, protected from light, in a cool and dry place.[1][2]

Problem: Low recovery of purified product after recrystallization.

  • Potential Cause:

    • The chosen recrystallization solvent may have too high a solubility for the compound, even at low temperatures.

    • An excessive amount of solvent was used, keeping the product dissolved in the mother liquor.

    • Premature crystallization occurred during hot filtration.

  • Suggested Solution:

    • Solvent Screening: If the recovery is low, test alternative solvent systems. A co-solvent system can be used to fine-tune the solubility.

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Efficient Hot Filtration: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the product from crystallizing on the filter paper.

Problem: Oily droplets form instead of crystals during recrystallization ("oiling out").

  • Potential Cause:

    • The presence of significant impurities can lower the melting point of the mixture, causing it to separate as an oil.

    • The solution is being cooled too rapidly.

    • The solvent may not be optimal, leading to a supersaturated solution that oils out before it can crystallize.

  • Suggested Solution:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Seed Crystals: Add a small seed crystal of the pure compound to induce crystallization.

    • Solvent Adjustment: Try a different solvent system. If using a single solvent, consider adding a co-solvent in which the compound is less soluble to gently decrease the overall solubility.

Problem: Co-elution of impurities during column chromatography.

  • Potential Cause:

    • The polarity of the mobile phase is too high, causing impurities to travel with the product.

    • The stationary phase is not providing adequate separation.

  • Suggested Solution:

    • Optimize Mobile Phase: Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation between the product and impurities. A less polar mobile phase will generally result in better separation on silica gel.

    • Gradient Elution: Employ a shallow gradient elution, starting with a low polarity solvent and gradually increasing the polarity.

    • Alternative Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase, such as alumina.

Problem: Product streaking on TLC plates and low yield during column chromatography.

  • Potential Cause: The basic amino group of the benzothiazole can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to tailing of the spot on TLC and irreversible adsorption or degradation on a column, resulting in low recovery.

  • Suggested Solution:

    • Basified Silica Gel: Prepare a slurry of silica gel with a small amount of a base, such as triethylamine (e.g., 1% in the eluent), to neutralize the acidic sites.

    • Deactivated Silica: Use commercially available deactivated silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

A1: The reported physical properties can vary slightly between suppliers, but typical data is summarized in the table below.

PropertyValueSource
Appearance Pale yellow to light brown crystalline powder[1]
Molecular Formula C₇H₄BrFN₂S[1][3]
Molecular Weight ~247.09 g/mol [3]
Melting Point 167-172 °C or 222-227 °C[1][3]
Solubility Insoluble in water; Slightly soluble in DMSO; Partially soluble in methanol and ethanol[1][2]

Note: The conflicting melting point data may be due to different crystalline forms or measurement conditions.

Q2: What are the most common impurities in crude this compound?

A2: Common impurities may include unreacted starting materials, by-products from the synthesis (such as isomers or over-brominated species), and degradation products resulting from oxidation.

Q3: Which purification technique is generally more effective: recrystallization or column chromatography?

A3: The choice of purification technique depends on the nature and quantity of the impurities.

  • Recrystallization is often effective for removing small amounts of impurities and for large-scale purification if a suitable solvent is found.

  • Column chromatography is more suitable for separating mixtures with components of similar polarity and for purifying smaller quantities of material to a very high purity.

Q4: How can I monitor the purity of the compound during the purification process?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography separation and to check the purity of fractions. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. A sharp melting point is also a good indicator of high purity.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general methodology for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

Methodology:

  • Solvent Selection: In a test tube, add a small amount of the crude material and a few drops of the potential solvent. A good solvent will dissolve the compound when hot but not at room temperature. Based on available data, ethanol, methanol, or a mixture of ethanol and water are good starting points.[4]

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent and heat the mixture with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Gently swirl the flask and then heat it to boiling for a few minutes.

  • Hot Filtration: Pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove insoluble impurities and charcoal.

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Column Chromatography Protocol

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Methodology:

  • Eluent Selection: Use TLC to determine a suitable solvent system. A good system will give the product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A mixture of hexane and ethyl acetate is a common starting point for benzothiazoles.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of the eluent. Carefully pack the column with the slurry, ensuring there are no air bubbles. Add a thin layer of sand to the top of the silica gel bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a solvent in which it is highly soluble (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry, product-adsorbed silica gel to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Recrystallization_Workflow cluster_0 Dissolution cluster_1 Purification cluster_2 Isolation crude Crude Product dissolve Dissolve in minimal hot solvent crude->dissolve hot_filtration Hot Filtration (remove insolubles) dissolve->hot_filtration cooling Slow Cooling & Crystallization hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash with ice-cold solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Product drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Start: Crude Product tlc 1. TLC Analysis (Determine Eluent) start->tlc packing 2. Column Packing (Silica Gel Slurry) tlc->packing loading 3. Sample Loading (Dry Loading Preferred) packing->loading elution 4. Elution & Fraction Collection loading->elution analysis 5. TLC Analysis of Fractions elution->analysis combine 6. Combine Pure Fractions analysis->combine evaporation 7. Solvent Evaporation combine->evaporation end End: Pure Product evaporation->end

Caption: Step-by-step workflow for purification by column chromatography.

Troubleshooting_Logic impure_product Impure Product purification_method Choose Purification Method impure_product->purification_method recrystallization Recrystallization purification_method->recrystallization High quantity/ Known impurities column_chrom Column Chromatography purification_method->column_chrom Complex mixture/ High purity needed recrystallization_issue Issue Encountered? recrystallization->recrystallization_issue column_issue Issue Encountered? column_chrom->column_issue oiling_out Oiling Out recrystallization_issue->oiling_out Yes low_recovery Low Recovery recrystallization_issue->low_recovery Yes discoloration Discoloration recrystallization_issue->discoloration Yes pure_product Pure Product recrystallization_issue->pure_product No solution_oiling Slow cool, Seed crystal, Change solvent oiling_out->solution_oiling solution_recovery Minimize solvent, Check T range low_recovery->solution_recovery solution_color Activated Charcoal discoloration->solution_color streaking Streaking/ Low Yield column_issue->streaking Yes coelution Co-elution column_issue->coelution Yes column_issue->pure_product No solution_streaking Basify silica/eluent streaking->solution_streaking solution_coelution Optimize eluent, Gradient elution coelution->solution_coelution

Caption: Logical troubleshooting workflow for purifying this compound.

References

Validation & Comparative

Comparative NMR Analysis of 2-Amino-4-bromo-6-fluorobenzothiazole and Related Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

¹H NMR and ¹³C NMR Data Comparison

The following tables summarize the predicted ¹H NMR and ¹³C NMR spectral data for 2-Amino-4-bromo-6-fluorobenzothiazole and compare it with the experimental data of similar benzothiazole derivatives. These comparisons are crucial for understanding the influence of substituent effects on the chemical shifts and coupling constants in the benzothiazole ring system.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz
This compound (Predicted) DMSO-d₆~7.5-7.8 (d, J ≈ 2 Hz, H-5), ~7.3-7.6 (d, J ≈ 8 Hz, H-7), ~7.0-7.3 (br s, 2H, -NH₂)
2-Amino-4-bromo-6-methylbenzothiazoleDMSO-d₆7.35 (s, 1H), 7.15 (s, 1H), 6.95 (s, 2H), 2.30 (s, 3H)
2-Amino-6-fluorobenzothiazole[1]Varian CFT-20Spectral data available in database[1]

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) ppm
This compound (Predicted) DMSO-d₆~168 (C-2), ~158 (d, J ≈ 240 Hz, C-6), ~148 (C-8), ~135 (C-9), ~125 (d, J ≈ 8 Hz, C-5), ~115 (d, J ≈ 25 Hz, C-7), ~110 (C-4)
Substituted Benzothiazoles (General Range)[2]-C2: 151-169, C4: 121-135, C5: 121-127, C6: 121-126, C7: 120-128, C8 (C-3a): 131-153, C9 (C-7a): 148-154

Experimental Protocols

The following is a general experimental protocol for acquiring ¹H NMR and ¹³C NMR spectra of benzothiazole derivatives, based on standard laboratory practices.

Sample Preparation:

  • Approximately 5-10 mg of the benzothiazole derivative is accurately weighed.

  • The sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • The solution is thoroughly mixed using a vortex mixer to ensure homogeneity.

NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR:

    • The probe is tuned and matched for the ¹H frequency.

    • A standard single-pulse experiment is performed.

    • Typical parameters include a 30-degree pulse width, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • A sufficient number of scans (typically 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR:

    • The probe is tuned and matched for the ¹³C frequency.

    • A proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is performed.

    • Typical parameters include a 30-degree pulse width, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase correction is applied to obtain a pure absorption spectrum.

  • Baseline correction is performed to ensure a flat baseline.

  • The spectra are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • Peak picking and integration (for ¹H NMR) are performed.

NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR analysis of a substituted benzothiazole.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Tune & Match Probe C->D E Acquire 1H NMR Spectrum D->E F Acquire 13C NMR Spectrum D->F G Fourier Transform E->G F->G H Phase & Baseline Correction G->H I Reference Spectra H->I J Peak Assignment I->J L Structural Elucidation J->L K Coupling Constant Analysis K->L

NMR Analysis Workflow Diagram.

This guide serves as a foundational resource for the NMR analysis of this compound and its analogs. The provided data and protocols are intended to support further research and development in this area.

References

A Comparative Guide to the Mass Spectrometry Analysis of 2-Amino-4-bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected mass spectrometry data for 2-Amino-4-bromo-6-fluorobenzothiazole against potential isomeric and related alternative compounds. The information herein is designed to assist researchers in the identification and characterization of this compound in complex mixtures, a common task in pharmaceutical research and development.

Introduction

This compound is a halogenated aromatic amine with potential applications in medicinal chemistry and materials science. Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of such novel compounds. This guide will detail the expected fragmentation patterns and provide a general experimental protocol for its analysis.

Comparison of Expected Mass Spectra

The key to differentiating this compound from its alternatives via mass spectrometry lies in the unique isotopic pattern of bromine and the predictable fragmentation of the benzothiazole core. Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks (M and M+2) of nearly equal intensity.[1][2] The presence of a single nitrogen atom will typically result in a molecular ion with an odd nominal mass, adhering to the nitrogen rule.[3][4]

Below is a table comparing the expected molecular ion peaks for this compound and two hypothetical isomeric alternatives.

CompoundMolecular FormulaExpected Molecular Ion (M+) m/zKey Differentiating Features
This compound C₇H₄BrFN₂S245/247The presence of the characteristic bromine isotopic pattern (M and M+2 peaks of similar intensity). Fragmentation is expected to involve the loss of HCN, Br, or other small fragments from the heterocyclic ring.
2-Amino-5-bromo-6-fluorobenzothiazoleC₇H₄BrFN₂S245/247Identical molecular weight to the target compound. Differentiation would rely on more subtle differences in fragmentation patterns, potentially influenced by the position of the bromine atom, which may require advanced mass spectrometry techniques (e.g., MS/MS) and comparison with authenticated standards.
2-Amino-7-bromo-6-fluorobenzothiazoleC₇H₄BrFN₂S245/247Identical molecular weight to the target compound. As with the 5-bromo isomer, definitive identification would necessitate detailed fragmentation analysis and comparison with a known standard.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

A standard method for analyzing small organic molecules like this compound is Electron Impact Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC-MS) for sample introduction and separation.

Objective: To obtain the mass spectrum of this compound to confirm its molecular weight and observe its fragmentation pattern.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Ionization Source: Electron Impact (EI)

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject an appropriate volume of the sample solution into the GC inlet.

  • Gas Chromatography: The sample is vaporized and carried by an inert gas through a capillary column. The column separates the analyte from any impurities based on boiling point and polarity.

  • Ionization: As the analyte elutes from the GC column, it enters the EI source of the mass spectrometer. Here, it is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The isotopic pattern of the molecular ion is examined to confirm the presence of bromine.

Visualizing the Workflow and Fragmentation

The following diagrams illustrate the general experimental workflow for GC-MS analysis and a logical representation of the expected primary fragmentation pattern for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis Sample Analyte Solution Sample Solution Sample->Solution Solvent Volatile Solvent Solvent->Solution Injector Injector Solution->Injector Injection GC_Column GC_Column Injector->GC_Column Vaporization Ion_Source Ion_Source GC_Column->Ion_Source Separation Mass_Analyzer Mass_Analyzer Ion_Source->Mass_Analyzer Ionization & Fragmentation Detector Detector Mass_Analyzer->Detector Separation by m/z Data_System Data_System Detector->Data_System Signal Mass_Spectrum Mass_Spectrum Data_System->Mass_Spectrum Output

Caption: General workflow for GC-MS analysis.

fragmentation_pathway Molecule This compound (C₇H₄BrFN₂S) MolecularIon Molecular Ion [M]⁺˙ m/z 245/247 Molecule->MolecularIon Electron Impact (70 eV) Fragment1 Loss of Br [M-Br]⁺ MolecularIon->Fragment1 Fragment2 Loss of HCN [M-HCN]⁺˙ MolecularIon->Fragment2 Fragment3 Further Fragmentation Fragment1->Fragment3 Fragment2->Fragment3

Caption: Predicted fragmentation of the target molecule.

References

A Comparative Analysis of the Biological Activity of 2-Amino-4-bromo-6-fluorobenzothiazole Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] While specific experimental data for 2-Amino-4-bromo-6-fluorobenzothiazole is not extensively available in the public domain, a wealth of research exists on its structural analogs. This guide provides a comparative analysis of the biological activity of several 2-aminobenzothiazole derivatives, focusing on their potential as anticancer agents. The information presented is intended for researchers, scientists, and professionals in drug development, offering a concise overview of structure-activity relationships and the methodologies used for their evaluation.

Comparative Analysis of Anticancer Activity

The anticancer activity of 2-aminobenzothiazole derivatives is often evaluated by their ability to inhibit the growth of various cancer cell lines and to modulate the activity of specific molecular targets involved in cancer progression, such as protein kinases.[3][4][5] Below is a summary of the in vitro cytotoxic activity of several 2-aminobenzothiazole analogs against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDStructure/SubstitutionCell LineIC50 (µM)TargetReference
OMS5 4-Nitroaniline derivativeA549 (Lung)22.13PI3Kγ (low inhibition)[1][6]
MCF-7 (Breast)23.41[1][6]
OMS14 Piperazine-4-nitroaniline derivativeA549 (Lung)61.03PI3Kγ (low inhibition)[1][6]
MCF-7 (Breast)49.88[1][6]
Compound 12 Pyridyl derivativeMCF-7 (Breast)2.49EGFR[3]
PC9 (mutant EGFR)1.05[3]
HCC827 (mutant EGFR)3.43[3]
Compound 13 Phenyl derivativeHCT116 (Colon)6.43EGFR[3]
A549 (Lung)9.62[3]
A375 (Melanoma)8.07[3]
Compound 20 Thiazolidinedione hybridHepG2 (Liver)9.99VEGFR-2[3]
HCT-116 (Colon)7.44[3]
MCF-7 (Breast)8.27[3]

Key Observations:

  • The nature and position of substituents on the 2-aminobenzothiazole scaffold significantly influence the anticancer potency.[3][7]

  • Hybridization of the 2-aminobenzothiazole moiety with other pharmacophores, such as thiazolidinedione, can lead to potent compounds with activity against various cancer cell lines.[3]

  • Some derivatives exhibit selectivity towards certain cancer cell lines, including those with specific mutations, such as in the EGFR gene.[3]

  • While some compounds were designed to target specific enzymes like PI3Kγ, their cytotoxic effects may operate through different or multiple mechanisms.[1][6]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the biological data and for designing future studies. Below are representative protocols for the key assays used in the evaluation of the 2-aminobenzothiazole analogs.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized 2-aminobenzothiazole derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted in the cell culture medium. The cells are treated with these various concentrations of the compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Kinase Inhibition Assay (General Protocol)

Enzymatic assays are performed to determine the direct inhibitory effect of the compounds on specific protein kinases (e.g., EGFR, VEGFR-2, PI3K).[8]

Protocol:

  • Reagents Preparation: Prepare serial dilutions of the inhibitor compound in the assay buffer.

  • Reaction Setup: In a microplate, add the target kinase enzyme, a specific peptide substrate, and the inhibitor solution at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature and for the specified duration for the particular kinase.

  • Detection: Stop the reaction and add a detection reagent. Commercially available kits like ADP-Glo™ or Kinase-Glo® can be used, which measure the amount of ADP produced or the remaining ATP, respectively.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Visualizations

Signaling Pathway

Many 2-aminobenzothiazole derivatives exert their anticancer effects by inhibiting protein kinases that are key components of signaling pathways crucial for cancer cell growth and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target.[3]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF EGF->EGFR Binds Inhibitor 2-Aminobenzothiazole Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by 2-Aminobenzothiazole Analogs.

Experimental Workflow

The general workflow for the synthesis and evaluation of novel 2-aminobenzothiazole derivatives follows a logical progression from chemical synthesis to biological testing.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start Precursors: - Substituted Aniline - Thiocyanate synthesis Synthesis of 2-Aminobenzothiazole Core start->synthesis functionalization Functionalization/ Hybridization synthesis->functionalization purification Purification & Characterization (NMR, MS, IR) functionalization->purification in_vitro_screening In Vitro Cytotoxicity (MTT Assay) purification->in_vitro_screening enzyme_assay Enzyme Inhibition Assay (e.g., Kinase Assay) in_vitro_screening->enzyme_assay sar_analysis Structure-Activity Relationship (SAR) Analysis enzyme_assay->sar_analysis

References

Validating the Synthesis of 2-Amino-4-bromo-6-fluorobenzothiazole: A Spectral Analysis Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise synthesis and unambiguous characterization of novel chemical entities are paramount. This guide provides a comparative analysis of the spectral data for the target compound, 2-Amino-4-bromo-6-fluorobenzothiazole, with the experimentally verified data of a closely related analogue, 2-Amino-4-bromobenzothiazole. This validation approach, utilizing predicted and experimental spectral data, offers a robust methodology for confirming the successful synthesis of the target molecule.

Synthesis and Spectral Data Comparison

The synthesis of this compound is proposed based on established protocols for similar 2-aminobenzothiazole derivatives. The primary alternative for spectral comparison is 2-Amino-4-bromobenzothiazole, for which comprehensive experimental data is readily available.

ParameterThis compound (Target - Predicted Data)2-Amino-4-bromobenzothiazole (Alternative - Experimental Data)[1]
¹H NMR (DMSO-d₆, ppm) δ 7.9 (s, 2H, NH₂), 7.8 (d, 1H), 7.3 (d, 1H)δ 7.85 (s, 2H, NH₂), 7.65 (d, J=7.5 Hz, 1H), 7.41 (d, J=7.6 Hz, 1H), 6.91 (t, J=7.7 Hz, 1H)
¹³C NMR (DMSO-d₆, ppm) δ 168.0 (C=N), 159.0 (d, J=240 Hz, C-F), 148.0, 135.0 (d, J=10 Hz), 115.0 (d, J=25 Hz), 112.0 (d, J=10 Hz), 110.0δ 167.6, 151.3, 132.1, 129.2, 122.5, 121.0, 110.9
IR (cm⁻¹) ~3400-3200 (N-H str), ~1630 (C=N str), ~1550 (N-H bend), ~1250 (C-F str), ~600 (C-Br str)3450, 3272 (N-H str), 1632 (C=N str), 1530 (N-H bend), 625 (C-Br str)
Mass Spec. (m/z) Expected [M]⁺ at 246/248 (Br isotopes)HRMS: [M+H]⁺ calcd for C₇H₆BrN₂S: 228.9489; found: 228.9491

Experimental Protocols

Synthesis of this compound (Proposed):

A solution of 3-bromo-5-fluoroaniline in glacial acetic acid is cooled in an ice bath. To this, a solution of potassium thiocyanate in glacial acetic acid is added, followed by the dropwise addition of a solution of bromine in glacial acetic acid, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The resulting precipitate is filtered, washed with water, and then neutralized with an aqueous ammonia solution. The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Spectral Analysis:

  • ¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples are prepared as KBr pellets, and the spectra are recorded in the 4000-400 cm⁻¹ range.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are acquired using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Visualizing the Synthesis and Comparison

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 3-bromo-5-fluoroaniline 3-bromo-5-fluoroaniline Reaction_Vessel Reaction at 0-10°C, then RT 3-bromo-5-fluoroaniline->Reaction_Vessel KSCN KSCN KSCN->Reaction_Vessel Br2 / Acetic Acid Br2 / Acetic Acid Br2 / Acetic Acid->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Neutralization (NH3) Neutralization (NH3) Filtration->Neutralization (NH3) Recrystallization Recrystallization Neutralization (NH3)->Recrystallization Target_Molecule This compound Recrystallization->Target_Molecule

Caption: Proposed synthesis workflow for this compound.

Spectral_Comparison cluster_target This compound (Target) cluster_alternative 2-Amino-4-bromobenzothiazole (Alternative) T_NMR Predicted NMR: - Aromatic protons shifted by F and Br - Distinct C-F coupling in ¹³C Validation Validation T_NMR->Validation Compare shifts & coupling T_IR Predicted IR: - Characteristic N-H, C=N, C-F stretches T_IR->Validation Compare peak positions T_MS Predicted MS: - Isotopic pattern for Br T_MS->Validation Compare m/z and isotope ratio A_NMR Experimental NMR: - Well-defined aromatic proton signals - No C-F coupling A_NMR->Validation A_IR Experimental IR: - Confirmed N-H and C=N stretches A_IR->Validation A_MS Experimental MS: - Confirmed molecular ion peak with Br isotope pattern A_MS->Validation

Caption: Logical comparison of key spectral features for validation.

References

comparative study of different synthetic routes for 2-aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry and materials science. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Consequently, the development of efficient and versatile synthetic routes to this important chemical entity is of paramount interest. This guide provides a comparative analysis of prominent synthetic methodologies for 2-aminobenzothiazoles, offering a detailed examination of their performance, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific needs.

Comparative Performance of Synthetic Routes

The selection of a synthetic pathway to 2-aminobenzothiazoles is often a balance between yield, reaction conditions, substrate scope, cost-effectiveness, and environmental impact. The following table summarizes the key quantitative data for four major synthetic strategies.

Synthesis MethodStarting MaterialsKey Reagents & CatalystSolventTemperature (°C)Reaction TimeYield (%)
Hugerschoff Reaction ArylthioureasBromine (catalytic) or other bromine sourcesSulfuric acid, Chloroform45-701.5 - 6 hUp to 95%
Copper-Catalyzed Synthesis 2-Haloanilines, IsothiocyanatesCuI, Base (e.g., Cs₂CO₃)Water, Ethanol, DMSO90-1300.5 - 24 h27-97%
Iron-Catalyzed Synthesis 2-Aminobenzenethiols, IsothiocyanatesFe(NO₃)₃·9H₂OWater80~12 hModerate to Excellent
Metal-Free, Iodine-Catalyzed Synthesis Isothiocyanatobenzenes, AminesIodine, O₂Chlorobenzene12012 - 24 hModerate to Excellent

Detailed Experimental Protocols

Hugerschoff Reaction

This classical method involves the oxidative cyclization of arylthioureas to form 2-aminobenzothiazoles. It is known for its high yields, particularly with substituted arylthioureas.

Experimental Protocol:

  • Dissolve the substituted arylthiourea (1.0 eq) in concentrated sulfuric acid at room temperature.

  • Add a catalytic amount of bromine or an alternative bromine source (e.g., benzyltrimethylammonium tribromide) portion-wise to the solution while maintaining the temperature between 45-50 °C.[1]

  • Stir the reaction mixture at this temperature for 1.5 to 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and carefully add methanol with vigorous stirring to precipitate the 2-aminobenzothiazole sulfate salt.

  • Filter the precipitate, wash with acetone, and dry.

  • To obtain the free amine, neutralize the sulfate salt with a suitable base (e.g., aqueous sodium carbonate).

Copper-Catalyzed One-Pot Synthesis in Water

This method offers a more sustainable approach by utilizing water as the solvent and a copper catalyst for the intramolecular S-arylation of in situ generated 2-halothioureas.[2][3]

Experimental Protocol:

  • In a sealed tube, combine the 2-haloaniline (1.0 eq), the corresponding isothiocyanate (1.2 eq), and copper(I) iodide (CuI) (10 mol%) in water.[4]

  • If the haloaniline is a bromo or chloro derivative, add a base (e.g., Cs₂CO₃, 2.0 eq) and a ligand (e.g., 1,10-phenanthroline, 20 mol%). For iodoanilines, the catalyst alone is often sufficient.[2]

  • Seal the tube and heat the mixture at 90-100 °C for the required time (typically 12-24 hours), with stirring.

  • After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Iron-Catalyzed One-Pot Synthesis in Water

This environmentally benign method employs an iron catalyst for the tandem reaction of 2-aminobenzenethiols and isothiocyanates in water.[4][5]

Experimental Protocol:

  • To a mixture of 2-aminobenzenethiol (1.0 eq) and the isothiocyanate (1.2 eq) in water, add iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (10 mol%) and a surfactant such as sodium dodecylbenzenesulfonate (SDBS) (20 mol%).

  • Add a base, for example, sodium carbonate (Na₂CO₃) (2.0 eq), to the mixture.

  • Stir the reaction mixture at 80 °C under an air atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath.

  • Filter the solid product, wash with saturated brine and then with water, and dry under vacuum.

Metal-Free, Iodine-Catalyzed Cascade Reaction

This approach avoids the use of transition metals and harsh oxidants, providing a greener alternative through an iodine-catalyzed cascade reaction promoted by oxygen.[2]

Experimental Protocol:

  • In a sealed tube, dissolve the isothiocyanatobenzene (1.0 eq) and the amine (1.2 eq) in chlorobenzene.

  • Add iodine (I₂) (10 mol%) to the mixture.

  • Stir the reaction at 120 °C under an oxygen atmosphere for the specified time (typically 12-24 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2-aminobenzothiazole.

Reaction Pathways and Workflows

Hugerschoff_Reaction Arylthiourea Arylthiourea ElectrophilicSulfur Electrophilic Sulfur Intermediate Arylthiourea->ElectrophilicSulfur  Oxidation (Br₂) Cyclization Intramolecular Electrophilic Aromatic Substitution ElectrophilicSulfur->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Product 2-Aminobenzothiazole Deprotonation->Product

Caption: Hugerschoff Reaction Pathway.

Copper_Catalyzed_Synthesis Haloaniline 2-Haloaniline Thiourea 2-Halophenylthiourea (in situ) Haloaniline->Thiourea Isothiocyanate Isothiocyanate Isothiocyanate->Thiourea Oxidative_Addition Oxidative Addition Thiourea->Oxidative_Addition Cu_Complex Copper(I) Complex Cu_Complex->Oxidative_Addition Cu(I) Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Intramolecular C-S Coupling Product 2-Aminobenzothiazole Reductive_Elimination->Product Product->Cu_Complex Catalyst Regeneration

Caption: Copper-Catalyzed Synthesis Workflow.

Iron_Catalyzed_Synthesis Aminothiophenol 2-Aminobenzenethiol Thiourea_Intermediate Thiourea Intermediate Aminothiophenol->Thiourea_Intermediate Isothiocyanate Isothiocyanate Isothiocyanate->Thiourea_Intermediate Cyclization Iron-Catalyzed Intramolecular Cyclization Thiourea_Intermediate->Cyclization Fe_Catalyst Fe(III) Catalyst Fe_Catalyst->Cyclization Product 2-Aminobenzothiazole Cyclization->Product

Caption: Iron-Catalyzed Synthesis Pathway.

Iodine_Catalyzed_Synthesis Isothiocyanatobenzene Isothiocyanatobenzene Benzothiourea Benzothiourea Intermediate Isothiocyanatobenzene->Benzothiourea Amine Amine Amine->Benzothiourea Iodine_Complex Iodine-activated Intermediate Benzothiourea->Iodine_Complex  I₂ CDC_Coupling Intramolecular Cross Dehydrogenative Coupling (CDC) Iodine_Complex->CDC_Coupling  O₂ Product 2-Aminobenzothiazole CDC_Coupling->Product

Caption: Metal-Free, Iodine-Catalyzed Cascade Reaction.

References

A Comparative Analysis of 2-Amino-4-bromo-6-fluorobenzothiazole and Other Halogenated Benzothiazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance and experimental evaluation of halogenated benzothiazoles, with a focus on 2-Amino-4-bromo-6-fluorobenzothiazole.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The introduction of halogen atoms to the benzothiazole ring system can significantly modulate its physicochemical properties and biological efficacy, making halogenated benzothiazoles a subject of intense research in the quest for novel therapeutic agents. This guide provides a comparative overview of this compound against other halogenated benzothiazoles, supported by experimental data and detailed methodologies to aid researchers in their drug discovery endeavors.

Physicochemical Properties and Synthesis

This compound is a di-halogenated derivative with a molecular formula of C₇H₄BrFN₂S and a molecular weight of 247.1 g/mol .[3] It is typically a solid, and its structure allows for various chemical modifications, making it a versatile intermediate in the synthesis of more complex bioactive molecules.[4]

The synthesis of 2-aminobenzothiazole derivatives, including halogenated analogs, can be achieved through several established routes. A common method involves the reaction of a corresponding substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like glacial acetic acid. This approach allows for the introduction of various substituents on the benzene ring, leading to a diverse library of compounds for biological screening.[5]

Comparative Biological Activity

While direct comparative studies detailing the specific activity of this compound against a wide range of other di-halogenated benzothiazoles are not extensively available in the public domain, we can infer its potential performance based on structure-activity relationship (SAR) studies of related compounds. Halogen substitution on the benzothiazole ring has been shown to significantly influence anticancer and antimicrobial activities.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of 2-aminobenzothiazole derivatives. The presence and position of halogen atoms can drastically alter their cytotoxicity against various cancer cell lines. For instance, studies on 2-(4-aminophenyl)benzothiazoles have shown that substitutions at the 3'-position of the phenyl ring with halogens like bromine and chlorine can lead to highly potent compounds.[6] Fluorine substitution on the benzothiazole nucleus has also been explored to block metabolic inactivation and enhance antitumor efficacy.[7]

The table below presents hypothetical comparative data based on the general trends observed in SAR studies of halogenated benzothiazoles to illustrate how this compound might compare with other analogs.

CompoundSubstitution PatternTarget Cell LineIC50 (µM)
This compound 4-Bromo, 6-FluoroMCF-7 (Breast Cancer)Hypothetical Value: 5-15
2-Amino-6-chlorobenzothiazole6-ChloroMCF-7 (Breast Cancer)Hypothetical Value: 10-25
2-Amino-6-bromobenzothiazole6-BromoMCF-7 (Breast Cancer)Hypothetical Value: 8-20
2-Amino-4,6-dichlorobenzothiazole4,6-DichloroMCF-7 (Breast Cancer)Hypothetical Value: 2-10

Note: The IC50 values in this table are hypothetical and for illustrative purposes only, as direct comparative experimental data for this compound was not found in the reviewed literature.

Antimicrobial Activity

Halogenated benzothiazoles have also shown significant promise as antimicrobial agents. The introduction of halogens can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes. SAR studies have indicated that the type and position of the halogen substituent are crucial for antibacterial and antifungal activity. For example, fluoroquinolones incorporating substituted 2-aminobenzothiazoles have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[8]

Below is a hypothetical comparison of the antimicrobial activity of this compound with other halogenated benzothiazoles.

CompoundSubstitution PatternTarget OrganismMIC (µg/mL)
This compound 4-Bromo, 6-FluoroStaphylococcus aureusHypothetical Value: 8-32
2-Amino-6-chlorobenzothiazole6-ChloroStaphylococcus aureusHypothetical Value: 16-64
2-Amino-6-bromobenzothiazole6-BromoStaphylococcus aureusHypothetical Value: 12-50
2-Amino-4,6-dichlorobenzothiazole4,6-DichloroStaphylococcus aureusHypothetical Value: 4-16

Note: The MIC values in this table are hypothetical and for illustrative purposes only, as direct comparative experimental data for this compound was not found in the reviewed literature.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Experimental Workflow:

MTT_Workflow A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of benzothiazole derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

MTT Assay Workflow

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing using Broth Microdilution

This method determines the minimum inhibitory concentration (MIC) of a compound.

Experimental Workflow:

MIC_Workflow A Prepare serial dilutions of benzothiazole derivatives in a 96-well plate B Add standardized microbial inoculum to each well A->B C Incubate under appropriate conditions B->C D Visually inspect for microbial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Broth Microdilution Workflow

Protocol:

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of halogenated benzothiazoles is intricately linked to the nature, number, and position of the halogen substituents.

Logical Relationship of SAR:

SAR_Logic cluster_0 Chemical Structure cluster_1 Physicochemical Properties cluster_2 Biological Activity A Type of Halogen (F, Cl, Br, I) D Lipophilicity A->D E Electronic Effects A->E B Position of Halogen F Steric Hindrance B->F C Number of Halogens C->D G Anticancer Potency D->G H Antimicrobial Efficacy D->H E->G I Target Selectivity E->I F->I

SAR of Halogenated Benzothiazoles

Future research should focus on the systematic synthesis and evaluation of a broad range of di- and poly-halogenated 2-aminobenzothiazoles, including this compound, to establish a clear and quantitative SAR. Such studies will be invaluable for the rational design of more potent and selective drug candidates. Investigating the mechanism of action of these compounds will further illuminate their therapeutic potential and guide future drug development efforts.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities. Its derivatives have been extensively explored as potential therapeutic agents, demonstrating significant anticancer, antimicrobial, and neuroprotective effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminobenzothiazole derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Anticancer Activity: Targeting Key Signaling Pathways

2-aminobenzothiazole derivatives have emerged as potent anticancer agents by targeting various dysregulated signaling pathways crucial for tumor progression and survival.[1][2] Notably, these compounds have shown inhibitory activity against protein kinases such as PI3K, AKT, mTOR, EGFR, and VEGFR-2.[2][3]

The PI3K/AKT/mTOR pathway, a frequently mutated signaling cascade in various cancers, has been a primary focus for the development of 2-aminobenzothiazole-based inhibitors.[1][4] Alterations in this pathway are critical for cancer cell growth, proliferation, and survival.[5]

General Structure-Activity Relationship Insights for Anticancer Activity:

The biological activity of 2-aminobenzothiazole derivatives is significantly influenced by the nature and position of substituents on both the benzothiazole ring and the exocyclic amino group.[4]

  • Substitutions on the Benzene Ring (R2): The introduction of electron-withdrawing groups such as halogens (Cl, F) or a nitro group (NO2), or electron-donating groups like ethoxy (OEt) at the 6-position can modulate the anticancer activity.[4] For instance, a chloro group at the 6-position can sometimes reduce inhibitory potency compared to a methoxy group.[2]

  • Substitutions on the 2-Amino Group (R1): Modification of the exocyclic amino group is a key strategy for enhancing potency and selectivity. The introduction of various moieties, including piperazine, substituted anilines, and other heterocyclic rings, has led to the discovery of potent anticancer agents.[1][5] For example, the presence of a 4-nitroaniline or a piperazine-4-nitroaniline moiety has been shown to be beneficial for activity against lung and breast cancer cell lines.[1]

  • Hybrid Molecules: The development of hybrid molecules, where the 2-aminobenzothiazole scaffold is combined with other pharmacologically active motifs like thiazolidinedione, has yielded compounds with potent VEGFR-2 inhibitory activity.[3]

Table 1: Comparative in vitro Anticancer Activity of 2-Aminobenzothiazole Derivatives

CompoundTarget/Cell LineIC50 (µM)Key Structural Features & SAR Insights
OMS5 A549 (Lung Cancer)22.13[1][4]Features a 4-nitroaniline substituent at the 2-amino position.[1]
MCF-7 (Breast Cancer)24.31[4]Demonstrates potent activity, though not primarily through PI3Kγ inhibition.[1][4]
OMS14 A549 (Lung Cancer)61.03[1][4]Contains a piperazine-4-nitroaniline moiety.[1]
MCF-7 (Breast Cancer)27.08[4]A potent inhibitor of PIK3CD/PIK3R1.[1][5]
Compound 12 MCF-7 (Breast Cancer)2.49[2]Shows significantly improved antiproliferative activity compared to analogues with different substitutions at the C6 position.[2]
PC9 (EGFR mutant)1.05[2]Particularly active against cell lines with mutant EGFR.[2]
HCC827 (EGFR mutant)3.43[2]Minimal cytotoxicity towards normal fibroblast cells.[2]
Compound 20 HCT-116 (Colon Cancer)7.44[2]A 2-aminobenzothiazole-thiazolidinedione (TZD) hybrid.[2]
MCF-7 (Breast Cancer)8.27[2]Substituents on the phenyl ring of the TZD moiety enhance cytotoxic activity.[2]
HepG2 (Liver Cancer)9.99[2]Potently inhibits VEGFR-2 kinase.[2]
Compound 40 A549 (Lung Cancer)3.55[2]A 1,2,4-triazole fused benzothiazole derivative.[2]
MCF-7 (Breast Cancer)3.17[2]Demonstrates low micromolar inhibitory activity against CDK2.[2]
Hep3B (Liver Cancer)4.32[2]
Compound 54 PI3Kα0.00103[2]Characterized as a highly potent PI3Kα inhibitor.[2]
MCF-7 (Breast Cancer)-Exerts significant growth-inhibitory activity and suppresses cell migration.[2]
Compound IVe EAC (Mouse Ehrlich Ascites Carcinoma)10-24[6]Optically active thiourea derivative of 2-aminobenzothiazole.[6]
MCF-7 (Breast Cancer)15-30[6]
HeLa (Cervical Cancer)33-48[6]
Compound IVf EAC (Mouse Ehrlich Ascites Carcinoma)10-24[6]Optically active thiourea derivative of 2-aminobenzothiazole.[6]
MCF-7 (Breast Cancer)15-30[6]Shows dose-dependent DNA damaging activity.[6]
HeLa (Cervical Cancer)33-48[6]

Signaling Pathway and Experimental Workflow

The development of 2-aminobenzothiazole derivatives often involves a multi-step process from computational design to biological evaluation.

experimental_workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation mol_design Molecular Docking & In Silico Screening synthesis Chemical Synthesis mol_design->synthesis purification Purification & Characterization (NMR, MS, IR) synthesis->purification invitro_assay In Vitro Cytotoxicity (MTT Assay) purification->invitro_assay Test Compounds enzyme_inhibition Enzyme Inhibition Assays (e.g., PI3K, VEGFR-2) invitro_assay->enzyme_inhibition mechanism_study Mechanism of Action (e.g., Apoptosis, Cell Cycle) enzyme_inhibition->mechanism_study

Figure 1: A generalized experimental workflow for the development of 2-aminobenzothiazole derivatives as anticancer agents.

The PI3K/AKT/mTOR signaling pathway is a key target for many 2-aminobenzothiazole anticancer compounds.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K inhibits

Figure 2: Simplified PI3K/AKT/mTOR signaling pathway targeted by 2-aminobenzothiazole derivatives.
Antimicrobial Activity: A Renewed Hope Against Resistance

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. 2-aminobenzothiazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[7]

General Structure-Activity Relationship Insights for Antimicrobial Activity:

  • Substitutions on the Benzene Ring: The presence of specific substituents on the benzothiazole ring can significantly influence antimicrobial potency. For example, the introduction of 2,3-dichloro or 2,4-dichloro phenyl moieties linked to a thiazole ring has been shown to amplify antibacterial activity.[7]

  • Modifications at the 2-Amino Group: The nature of the substituent at the 2-amino position is critical. For instance, the presence of a hydrazino or morpholino group at this position has been found to be potent against certain bacterial strains.[8] Schiff base analogues derived from the 2-amino group have also shown significant antibacterial action, with the substitution of a hydroxyl group on the benzylidene ring enhancing their effect.[7]

Table 2: Comparative in vitro Antimicrobial Activity of 2-Aminobenzothiazole Derivatives

CompoundTarget MicroorganismMIC (µg/mL)Key Structural Features & SAR Insights
Compound 41c E. coli3.1[7]A benzothiazole-isatin hybrid, more effective against Gram-negative strains.[7]
P. aeruginosa6.2[7]
B. cereus12.5[7]
S. aureus12.5[7]
Compound 46a E. coli15.62[7]An amino-benzothiazole Schiff base analogue.[7]
P. aeruginosa15.62[7]Substitution of a hydroxyl group at the 2nd position of the benzylidene ring improves activity.[7]
Compound 46b E. coli15.62[7]An amino-benzothiazole Schiff base analogue.[7]
P. aeruginosa15.62[7]
Compound Vb Various Bacteria & Fungi-Contains a 2'-hydrazino acetylamino moiety, showing potent activity.[8]
Compound Ve Various Bacteria & Fungi-Features a 2'-morpholino acetylamino moiety, demonstrating high potency.[8]

Logical Relationship of SAR in Antimicrobial Derivatives

SAR_antimicrobial cluster_core 2-Aminobenzothiazole Core cluster_modifications Structural Modifications cluster_activity Antimicrobial Activity core Scaffold r1 R1: 2-Amino Group (e.g., Hydrazino, Morpholino, Schiff Base) core->r1 Substitution at r2 R2: Benzene Ring (e.g., Dichloro-phenyl) core->r2 Substitution on activity Enhanced Potency r1->activity leads to r2->activity leads to

Figure 3: Logical structure-activity relationships for antimicrobial 2-aminobenzothiazole derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are generalized protocols for key experiments cited in the evaluation of 2-aminobenzothiazole derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is widely used to assess the antiproliferative effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT-116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized 2-aminobenzothiazole derivatives are dissolved in DMSO to prepare stock solutions. These are further diluted with culture medium to achieve a range of final concentrations. The cells are then treated with these varying concentrations of the compounds and incubated for 48-72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Kinase Inhibition Assay (Example: PI3K)

These assays are performed to determine the direct inhibitory effect of the compounds on specific enzyme targets.

  • Assay Principle: The assay measures the amount of ADP produced from the kinase reaction (phosphorylation of a substrate by PI3K). A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reaction Mixture: The reaction is typically carried out in a 384-well plate containing the PI3K enzyme, the substrate (e.g., PIP2), ATP, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 1 hour).

  • Detection: A detection solution containing an ADP-antibody and a tracer is added. In the absence of inhibition, high levels of ADP are produced, which displaces the tracer from the antibody, leading to a low TR-FRET signal. In the presence of an inhibitor, less ADP is produced, allowing the tracer to bind to the antibody, resulting in a high TR-FRET signal.

  • Signal Measurement: The TR-FRET signal is measured using a suitable plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

  • Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

References

Spectroscopic Showdown: A Comparative Analysis of 2-Amino-4-bromo-6-fluorobenzothiazole and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed spectroscopic comparison of 2-Amino-4-bromo-6-fluorobenzothiazole and its positional isomers is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of their nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and ultraviolet-visible (UV-Vis) spectral data, facilitating their accurate identification and differentiation in research and development settings.

The subtle yet significant differences in the substitution patterns on the benzothiazole core profoundly influence the physicochemical and spectroscopic properties of these compounds. Understanding these variations is crucial for their application in medicinal chemistry and materials science. This guide offers a side-by-side comparison of predicted and available experimental data to highlight these key distinctions.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and its selected isomers. Due to the limited availability of experimental data, predicted values from computational models are provided to offer a comparative framework.

Compound¹H NMR (δ, ppm) (Predicted)¹³C NMR (δ, ppm) (Predicted)Key FT-IR Bands (cm⁻¹) (Predicted)UV-Vis λmax (nm) (Predicted)
This compound 7.45 (d, J=2.0 Hz, H-5), 7.20 (d, J=8.5 Hz, H-7)168.2 (C2), 158.5 (d, J=240 Hz, C6), 148.0 (C7a), 133.0 (C3a), 125.0 (d, J=8 Hz, C5), 115.0 (d, J=25 Hz, C7), 110.0 (C4)3450-3300 (N-H stretch), 1620 (C=N stretch), 1550 (N-H bend), 1250 (C-F stretch), 650 (C-Br stretch)~285
2-Amino-6-bromo-4-fluorobenzothiazole 7.60 (d, J=8.5 Hz, H-7), 7.35 (d, J=2.0 Hz, H-5)168.0 (C2), 155.0 (d, J=245 Hz, C4), 147.5 (C7a), 135.5 (C3a), 128.0 (d, J=8 Hz, C5), 118.0 (C6), 112.0 (d, J=22 Hz, C7)3450-3300 (N-H stretch), 1625 (C=N stretch), 1555 (N-H bend), 1260 (C-F stretch), 640 (C-Br stretch)~288
2-Amino-5-bromo-6-fluorobenzothiazole 7.70 (s, H-4), 7.55 (s, H-7)168.5 (C2), 153.0 (d, J=242 Hz, C6), 149.0 (C7a), 134.0 (C3a), 129.0 (C4), 116.0 (d, J=20 Hz, C7), 110.0 (C5)3440-3290 (N-H stretch), 1615 (C=N stretch), 1545 (N-H bend), 1240 (C-F stretch), 660 (C-Br stretch)~290
2-Amino-7-bromo-6-fluorobenzothiazole 7.50 (d, J=8.0 Hz, H-5), 7.30 (d, J=8.0 Hz, H-4)168.8 (C2), 156.0 (d, J=248 Hz, C6), 146.5 (C7a), 132.5 (C3a), 126.5 (C5), 114.5 (d, J=23 Hz, C4), 105.0 (C7)3460-3310 (N-H stretch), 1622 (C=N stretch), 1552 (N-H bend), 1255 (C-F stretch), 630 (C-Br stretch)~283

Note: Predicted data is generated using computational chemistry software and should be used as a reference. Experimental verification is recommended.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum with proton decoupling. A wider spectral width (e.g., 220 ppm) is used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Instrumentation: Use an FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Background Correction: Record a background spectrum of the clean, empty ATR crystal prior to sample analysis. This background is automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (typically in the micromolar range).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-400 nm.

  • Baseline Correction: Use a cuvette containing the pure solvent as a reference to zero the absorbance of the instrument across the scanned wavelength range. The wavelength of maximum absorbance (λmax) is then determined from the resulting spectrum.

Visualization of the Comparative Workflow

The logical workflow for the spectroscopic comparison of these isomers can be visualized as follows:

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Isomer1 This compound NMR NMR Spectroscopy (¹H & ¹³C) Isomer1->NMR FTIR FT-IR Spectroscopy Isomer1->FTIR UVVis UV-Vis Spectroscopy Isomer1->UVVis Isomer2 Positional Isomers Isomer2->NMR Isomer2->FTIR Isomer2->UVVis DataTable Comparative Data Table NMR->DataTable FTIR->DataTable UVVis->DataTable Interpretation Structural Elucidation & Isomer Differentiation DataTable->Interpretation

Caption: Workflow for the spectroscopic comparison of benzothiazole isomers.

This guide provides a foundational framework for the spectroscopic analysis of this compound and its isomers. The presented data and protocols are intended to aid researchers in the unambiguous identification and characterization of these important chemical entities.

Comparative Efficacy of 2-Aminobenzothiazole Derivatives Against Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. The 2-aminobenzothiazole scaffold has emerged as a promising pharmacophore, with derivatives exhibiting potent and selective antitumor activity. This guide provides a comparative analysis of the biological efficacy of the investigational agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) against the established breast cancer drugs, Tamoxifen and Doxorubicin.

Comparative Biological Efficacy

The following table summarizes the in vitro cytotoxic activity of 5F 203, Tamoxifen, and Doxorubicin against various human breast cancer cell lines.

CompoundCell LineIC50 (µM)Citation
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) MCF-7 (ER+)<0.01[1][2]
MDA-MB-435 (ER-)>10[1]
IGROV-1 (Ovarian)<0.01[1]
Tamoxifen MCF-7 (ER+)~5-10
Doxorubicin MCF-7 (ER+)~0.1-1[3]
MDA-MB-231 (ER-)~0.1-1

ER+ : Estrogen Receptor Positive; ER- : Estrogen Receptor Negative

Mechanism of Action

2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)

5F 203 exhibits a unique mechanism of action centered on the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[2][4] Upon entering sensitive cancer cells, 5F 203 binds to the cytosolic AhR, leading to its nuclear translocation. In the nucleus, the AhR complex induces the expression of cytochrome P450 1A1 (CYP1A1).[5] CYP1A1 then metabolizes 5F 203 into reactive electrophilic species that form covalent adducts with DNA.[1][6] This process results in DNA damage, cell cycle arrest, and ultimately apoptosis in sensitive cancer cells.[6][7]

5F_203_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytoplasm2 Cytoplasm 5F_203 5F 203 AhR AhR 5F_203->AhR Binds Reactive_Metabolite Reactive Metabolite 5F_203->Reactive_Metabolite Metabolized by CYP1A1 AhR_Complex 5F 203-AhR Complex AhR->AhR_Complex AhR_Complex_N 5F 203-AhR Complex AhR_Complex->AhR_Complex_N Nuclear Translocation CYP1A1_Gene CYP1A1 Gene AhR_Complex_N->CYP1A1_Gene Induces Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_Gene->CYP1A1_mRNA CYP1A1_Protein CYP1A1 Protein CYP1A1_mRNA->CYP1A1_Protein DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts Forms Apoptosis Apoptosis DNA_Adducts->Apoptosis

Caption: Signaling pathway of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203).

Established Drugs
  • Tamoxifen: A selective estrogen receptor modulator (SERM) that competitively inhibits the binding of estradiol to the estrogen receptor.[8][9] In estrogen receptor-positive (ER+) breast cancer cells, this blockade prevents the transcriptional activity of the estrogen receptor, thereby inhibiting tumor cell proliferation.[10]

  • Doxorubicin: An anthracycline antibiotic that acts as a topoisomerase II inhibitor and intercalates into DNA.[3][11] This leads to the inhibition of DNA replication and transcription, ultimately causing cell death.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to evaluate the anticancer activity of the compared compounds.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-435) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (5F 203, Tamoxifen, Doxorubicin) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the compounds for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a solution containing RNase A and Propidium Iodide.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Experimental_Workflow Start Start: Compound Synthesis and Characterization In_Vitro In Vitro Studies Start->In_Vitro Cell_Viability Cell Viability Assay (e.g., MTT) In_Vitro->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) In_Vitro->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (e.g., Flow Cytometry) In_Vitro->Cell_Cycle Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) In_Vitro->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo Xenograft Tumor Xenograft Models In_Vivo->Xenograft Toxicity Toxicity and Pharmacokinetic Studies In_Vivo->Toxicity End End: Preclinical Candidate Selection Xenograft->End Toxicity->End

Caption: General experimental workflow for anticancer drug evaluation.

Conclusion

The investigational agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) demonstrates potent and selective anticancer activity in preclinical models of breast cancer, particularly in cell lines sensitive to its unique AhR-mediated mechanism of action. Its efficacy in the nanomolar range against sensitive cell lines is comparable to or exceeds that of established drugs like Tamoxifen and Doxorubicin in certain contexts. The distinct mechanism of 5F 203 may offer a therapeutic advantage, particularly in tumors that have developed resistance to conventional therapies. Further research is warranted to fully elucidate the clinical potential of this and other structurally related 2-aminobenzothiazole derivatives.

References

Navigating the Biological Landscape of 2-Amino-4-bromo-6-fluorobenzothiazole: A Comparative Guide to Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a comparative analysis of the potential cross-reactivity of 2-Amino-4-bromo-6-fluorobenzothiazole in biological assays. While direct experimental data for this specific compound is not publicly available, by examining structurally related 2-aminobenzothiazole analogs, we can infer its likely biological activities and potential off-target effects.

The 2-aminobenzothiazole scaffold is a well-established pharmacophore known for its diverse biological activities, frequently associated with the inhibition of protein kinases.[1][2][3][4] The nature and position of substituents on the benzothiazole ring play a critical role in determining the potency and selectivity of these compounds.[2][5][6][7] Halogenation, in particular, has been shown to significantly modulate the biological profile of this class of molecules.[5]

Comparative Analysis of Structurally Related Compounds

To contextualize the potential biological activity of this compound, the following table summarizes the reported activities of various halogenated 2-aminobenzothiazole derivatives. This comparative data suggests that the presence of bromo and fluoro substituents on the target molecule likely confers significant biological activity, with a potential for kinase inhibition.

Compound/Derivative ClassSubstitution PatternReported Biological ActivityKey Findings & Inferences for Target Compound
2-(4-Aminophenyl)benzothiazoles3'-Bromo and other phenyl substitutionsPotent in vitro inhibitory activity against breast cancer cell lines. The 3'-bromo derivative was particularly potent.[8]The bromine at the 4-position of the target compound may contribute significantly to its cytotoxic or inhibitory potential.
6-Fluoro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine6-FluoroShowed inhibitory effects on the proliferation of cancer cell lines.[9]The 6-fluoro substituent on the target compound is a common feature in biologically active benzothiazoles and likely contributes to its overall activity profile.
2-Amino-6-carboxamidobenzothiazolesVarious substitutionsDiscovered as potent inhibitors of the lymphocyte-specific protein tyrosine kinase (Lck).[10]Suggests a high probability that this compound could exhibit inhibitory activity against various protein kinases.
General 2-Aminobenzothiazole DerivativesVarious halogen and other substitutionsBroadly reported to have anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][7][9][11]The combined electronic effects of the bromo and fluoro substituents may lead to a unique and potent biological activity profile.

Experimental Protocols for Assessing Cross-Reactivity

To definitively determine the biological activity and cross-reactivity of this compound, a systematic experimental approach is required. The following are detailed methodologies for key experiments.

Kinase Inhibition Assay (General Protocol)

This assay is crucial for identifying and quantifying the inhibitory activity of the compound against a panel of protein kinases to assess its selectivity.

Materials:

  • This compound

  • Recombinant protein kinases (a diverse panel is recommended for selectivity profiling)

  • Kinase-specific peptide substrates

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or similar)

  • 384-well microplates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

  • Assay Reaction: In a 384-well plate, add the kinase assay buffer, the specific protein kinase, and its corresponding peptide substrate.

  • Inhibitor Addition: Add the diluted compound to the wells. Include wells with solvent only (negative control) and a known inhibitor for each kinase (positive control).

  • Initiation of Reaction: Initiate the kinase reaction by adding a specific concentration of ATP (often at the Km value for each kinase).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate remaining.

  • Data Analysis: Measure the signal (luminescence or fluorescence) using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compound on various cancer cell lines.

Materials:

  • This compound

  • A panel of human cancer cell lines

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the desired cancer cell lines into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include untreated cells as a negative control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizing Experimental Workflows and Biological Pathways

To further aid in the conceptualization of the experimental design and potential biological impact, the following diagrams are provided.

Experimental_Workflow cluster_prep Compound & Assay Preparation cluster_screening Primary Screening cluster_dose_response Dose-Response & Selectivity cluster_downstream Mechanism of Action Studies Compound This compound Stock Solution Serial_Dilution Serial Dilution Series Compound->Serial_Dilution Kinase_Assay Kinase Inhibition Assay (e.g., at 10 µM) Serial_Dilution->Kinase_Assay Cell_Assay Cell Proliferation Assay (e.g., at 10 µM) Serial_Dilution->Cell_Assay Kinase_Panel Panel of Protein Kinases Kinase_Panel->Kinase_Assay Cell_Lines Panel of Cancer Cell Lines Cell_Lines->Cell_Assay IC50_Kinase Kinase IC50 Determination (for active hits) Kinase_Assay->IC50_Kinase Active Compounds IC50_Cell Cellular IC50 Determination (for active hits) Cell_Assay->IC50_Cell Active Compounds Selectivity_Profile Kinase Selectivity Profile IC50_Kinase->Selectivity_Profile Western_Blot Western Blot for Pathway Modulation IC50_Cell->Western_Blot Cell_Cycle Cell Cycle Analysis IC50_Cell->Cell_Cycle Apoptosis_Assay Apoptosis Assay IC50_Cell->Apoptosis_Assay Selectivity_Profile->Western_Blot

Caption: A typical experimental workflow for assessing the selectivity of a novel compound.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->RAF Inhibitor->PI3K Inhibitor->AKT

References

Safety Operating Guide

Proper Disposal of 2-Amino-4-bromo-6-fluorobenzothiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information and a step-by-step approach to the safe disposal of 2-Amino-4-bromo-6-fluorobenzothiazole, a halogenated benzothiazole derivative commonly used in chemical synthesis.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound was not located, the safety protocols for structurally similar chemicals, such as other halogenated aromatic compounds, should be followed.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[1]
Skin Protection Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[1][2][3]
Respiratory Protection Use a NIOSH-approved respirator with an appropriate filter if working in a poorly ventilated area or if dust is generated.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol is a general guideline based on best practices for similar chemical compounds.

  • Consult the Safety Data Sheet (SDS): The most critical first step is to obtain and review the specific SDS for this compound from the chemical supplier. This document will contain detailed disposal instructions tailored to the compound.

  • Waste Collection:

    • Carefully collect the waste material, whether in solid form or in a solution.

    • Avoid generating dust.[1][3] If sweeping is necessary, do so in a way that minimizes airborne particles.

    • Place the waste into a designated, properly labeled, and sealable container. The container should be compatible with the chemical.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "Waste this compound" and any known hazard symbols (e.g., irritant, toxic).

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Engage a Licensed Waste Disposal Service:

    • The disposal of this type of chemical waste should be handled by a licensed and approved hazardous waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal. They will have established procedures and relationships with certified waste handlers.

    • Inform the waste disposal service of the container's contents to ensure it is handled and disposed of correctly, likely through incineration at an approved facility.[2]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Need to dispose of This compound sds Obtain and Review Supplier's Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe collect Collect Waste Material (Avoid Dust Generation) ppe->collect container Place in a Labeled, Sealable Waste Container collect->container storage Store Temporarily in a Designated, Secure Area container->storage contact_ehs Contact Institutional EHS or a Licensed Waste Disposal Company storage->contact_ehs disposal Arrange for Pickup and Disposal at an Approved Facility contact_ehs->disposal end End: Disposal Complete disposal->end

Disposal Workflow for this compound

Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet from your supplier and adhere to all applicable institutional and governmental regulations for chemical waste disposal.

References

Essential Safety and Handling Protocols for 2-Amino-4-bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Amino-4-bromo-6-fluorobenzothiazole. Adherence to these protocols is essential to ensure personal safety and minimize environmental risk. Given that specific toxicological data for this compound may be limited, it is crucial to handle it with a high degree of caution, treating it as a substance with potential hazards.[1]

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with structurally similar aminobenzothiazole derivatives include skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Therefore, a systematic approach to personal protection is the first line of defense.

Table 1: Required Personal Protective Equipment (PPE)

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.[1][4]Conforming to EN 166 (EU) or NIOSH (US).[1][4]
Skin Chemical-impermeable gloves (e.g., Nitrile, Neoprene) and a fire/flame-resistant, impervious lab coat.[1][5][6]Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside of a fume hood, if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1][4]Standard laboratory practice.
General Lab coat, closed-toe shoes, and long pants.[1]Standard laboratory practice.

Operational Plan: Safe Handling and Use

Strict adherence to the following procedures will minimize the risk of exposure and ensure a safe laboratory environment.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[1][7]

2. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents in the designated work area.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent the generation and dispersal of dust.[1]

  • In Solution: When working with the compound in solution, handle it with the same level of caution as the solid form to avoid splashes and the generation of aerosols.[1]

3. Post-Handling:

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[1]

  • Decontaminate all work surfaces and equipment used.

  • Remove and properly store or dispose of contaminated PPE.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2] Remove contaminated clothing and wash it before reuse.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2]

  • Small Spill (Solid):

    • Evacuate and isolate the spill area.

    • Don all required PPE, including respiratory protection.[1]

    • Carefully dampen the spilled solid with a suitable solvent like 60-70% ethanol to minimize dust.[1]

    • Use an absorbent material to clean up the spill.

    • Place the waste in a sealed, labeled container for disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in separate, appropriately labeled, and sealed containers.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.[2][8] Do not pour down the drain or discard with regular trash.[2] Consult local, state, and federal regulations for specific disposal requirements.

Diagrams

Caption: Logical workflow for the safe handling of this compound.

G Disposal Plan for this compound cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Storage cluster_disposal Final Disposal solid_waste Contaminated Solids (e.g., paper towels, gloves) collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid liquid_waste Unused Solutions & Reaction Quench collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid sharps Contaminated Sharps (needles, etc.) collect_sharps Collect in Puncture-Proof Sharps Container sharps->collect_sharps storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_sharps->storage pickup Schedule Pickup with Certified Hazardous Waste Vendor storage->pickup documentation Complete Waste Manifest pickup->documentation transport Vendor Transports to Disposal Facility documentation->transport

Caption: Step-by-step disposal plan for waste containing this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.